molecular formula C15H13NO4 B018148 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane CAS No. 51582-41-3

2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

Katalognummer: B018148
CAS-Nummer: 51582-41-3
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: MOGUBMMGIJLRHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Benzyloxy)-3-nitrophenyl)oxirane ( 51582-41-3) is a high-value chemical intermediate primarily employed in sophisticated organic and pharmaceutical synthesis. This compound, characterized by its oxirane (epoxide) ring and benzyl-protected nitrophenyl structure, is a critical building block in the synthetic pathway to arformoterol and other active pharmaceutical ingredients (APIs) . Its molecular formula is C₁₅H₁₃NO₄, with a molecular weight of 271.27 g/mol . The reactivity of this compound is defined by the strained oxirane ring, which is susceptible to ring-opening reactions by various nucleophiles. This key transformation allows researchers to install a two-carbon chain with a hydroxyl group, a common structural motif in many drug molecules. The benzyloxy group serves as a protected phenol, which can be selectively deprotected at a later stage of the synthesis, while the nitro group offers a handle for further functionalization, such as reduction to a primary amino group . Supplied as a yellow to pale orange solid with a purity of ≥98% (by HPLC), it is recommended to be stored sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Eigenschaften

IUPAC Name

2-(3-nitro-4-phenylmethoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-16(18)13-8-12(15-10-20-15)6-7-14(13)19-9-11-4-2-1-3-5-11/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGUBMMGIJLRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449787
Record name 2-[4-(Benzyloxy)-3-nitrophenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51582-41-3
Record name 2-[3-Nitro-4-(phenylmethoxy)phenyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51582-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Benzyloxy)-3-nitrophenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-[3-nitro-4-(phenylmethoxy)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, most notably the long-acting β2-adrenergic agonist, Arformoterol.[1] We will delve into its structural characteristics, spectroscopic signature, and the pivotal role of its strained oxirane ring in synthetic applications. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the handling and utilization of this versatile molecule.

Introduction and Core Chemical Properties

2-(4-(benzyloxy)-3-nitrophenyl)oxirane is a substituted aromatic epoxide. Its molecular architecture is distinguished by three key features: an oxirane (epoxide) ring, a phenyl group, and a benzyloxy substituent. The presence of a nitro group ortho to the oxirane and para to the benzyloxy group significantly influences the molecule's electronic properties and reactivity. The high ring strain of the three-membered epoxide ring makes it a potent electrophile, susceptible to ring-opening reactions by various nucleophiles.[2][3] This inherent reactivity is the cornerstone of its utility as a building block in complex organic synthesis.[3]

It serves as a key precursor in the stereospecific synthesis of Arformoterol, the (R,R)-enantiomer of Formoterol, which is used in the management of chronic obstructive pulmonary disease (COPD).[1] The precise stereochemistry of the oxirane is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API).

Below is a summary of the compound's core physicochemical properties.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₃NO₄[4][5]
Molecular Weight 271.27 g/mol [4][5][6]
CAS Number 51582-41-3 (racemate)[4][6]
188730-94-1 ((R)-enantiomer)[5]
Appearance Yellow to Pale Orange Solid[6]
Melting Point 71-73 °C[7]
Storage Conditions Sealed in dry, 2-8°C[4][6]
SMILES C1C(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[O-][4]
Topological Polar Surface Area 64.9 Ų[4]
logP (calculated) 3.2451[4]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 5[4]

Synthesis and Mechanistic Insight

The most common and efficient synthesis of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane originates from its corresponding aldehyde, 4-(benzyloxy)-3-nitrobenzaldehyde. The key transformation is the conversion of the aldehyde carbonyl group into an epoxide, a reaction for which the Johnson-Corey-Chaykovsky reaction is exceptionally well-suited.[8][9]

The Johnson-Corey-Chaykovsky Reaction

This reaction utilizes a sulfur ylide, typically dimethyloxosulfonium methylide (Corey's ylide), to deliver a methylene group to the carbonyl.[10][11] The mechanism is distinct from the related Wittig reaction. It involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This is followed by an intramolecular nucleophilic substitution, where the oxygen anion attacks the carbon bearing the sulfonium leaving group, leading to the formation of the three-membered oxirane ring and dimethyl sulfoxide (DMSO) as a byproduct.[8]

The preference for epoxidation over olefination (as seen in the Wittig reaction) is due to the nature of the sulfur leaving group, which, unlike the phosphonium ylide counterpart, does not favor the formation of a strong double bond with oxygen.[8]

G cluster_0 Synthesis Pathway start 4-(Benzyloxy)-3-nitrobenzaldehyde reagent + Trimethylsulfoxonium iodide + Strong Base (e.g., NaH) in DMSO/THF start->reagent Corey-Chaykovsky Reaction intermediate Sulfur Ylide Addition (Betaine Intermediate) reagent->intermediate product 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane intermediate->product Intramolecular Ring Closure

Caption: Synthetic route to the target oxirane.

Experimental Protocol: Synthesis via Corey-Chaykovsky Epoxidation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • 4-(Benzyloxy)-3-nitrobenzaldehyde

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq.). Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.

  • Add anhydrous DMSO and stir to form a suspension.

  • Add trimethylsulfoxonium iodide (1.1 eq.) portion-wise to the suspension at room temperature. The temperature may rise slightly.

  • Stir the resulting milky-white mixture at room temperature for 45-60 minutes until the evolution of hydrogen gas ceases, indicating complete formation of the ylide.

  • Epoxidation: Dissolve 4-(benzyloxy)-3-nitrobenzaldehyde (1.0 eq.) in a mixture of anhydrous THF and DMSO.

  • Cool the ylide solution to 0-5°C using an ice bath.

  • Add the aldehyde solution dropwise to the cold ylide suspension over 30 minutes, ensuring the internal temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cautiously pour the reaction mixture into a beaker of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated aq. NH₄Cl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product, typically a yellow solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure 2-(4-(benzyloxy)-3-nitrophenyl)oxirane.

Structural Analysis and Spectroscopic Data

Molecular Geometry
Predicted Spectroscopic Signature

No specific experimental spectra are provided in the search results. The following are predictions based on the chemical structure and data from analogous compounds.

  • ¹H NMR (proton nuclear magnetic resonance): The spectrum would be complex but interpretable.

    • Aromatic Protons (Ar-H): Signals would appear in the range of δ 7.0-8.0 ppm. The proton ortho to the nitro group would be the most deshielded. The protons on the benzyl ring would typically appear as a multiplet around δ 7.3-7.5 ppm.

    • Benzylic Protons (-O-CH₂-Ph): A characteristic singlet would be expected around δ 5.2 ppm.

    • Oxirane Protons: The three protons on the epoxide ring would appear in the upfield region, typically between δ 2.8-4.0 ppm, as a complex set of multiplets due to geminal and vicinal coupling.

  • ¹³C NMR (carbon-13 nuclear magnetic resonance):

    • Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon bearing the nitro group would be significantly shifted.

    • Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70-75 ppm.

    • Oxirane Carbons: Two distinct signals for the CH and CH₂ groups of the epoxide ring would be expected in the range of δ 45-60 ppm.

  • FT-IR (Fourier-transform infrared) Spectroscopy:

    • N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

    • C-O-C Stretch (Ether & Epoxide): Strong bands in the fingerprint region, typically around 1250 cm⁻¹ (aryl ether) and near 850-950 cm⁻¹ (epoxide ring).

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

Chemical Reactivity and Applications in Drug Development

The synthetic value of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane is almost entirely derived from the reactivity of its epoxide ring. The high degree of ring strain makes it an excellent electrophile for nucleophilic attack, leading to a ring-opening reaction. This reaction is the cornerstone of its application in building more complex molecular scaffolds.[3]

Nucleophilic Ring-Opening

The epoxide ring can be opened by a wide variety of nucleophiles, including amines, alcohols, and thiols. In the context of pharmaceutical synthesis, the reaction with amines is particularly important.

G cluster_1 General Nucleophilic Ring-Opening start 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane reagent + Nucleophile (Nu-H) e.g., R₂NH start->reagent SN2 Attack product Ring-Opened Adduct (Amino Alcohol) reagent->product

Caption: General mechanism of epoxide ring-opening.

Under neutral or basic conditions, the reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide. This regioselectivity is crucial for controlling the outcome of the synthesis.

Application in the Synthesis of Arformoterol

A prime example of this compound's utility is in the synthesis of Arformoterol, the (R,R)-enantiomer of Formoterol.[1] In this synthesis, the optically pure (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane is reacted with an optically pure chiral amine.[1][13] The nucleophilic amine attacks the terminal carbon of the epoxide ring, leading to a specific amino alcohol diastereomer.[13]

This key coupling step is followed by subsequent transformations, including reduction of the nitro group to an amine, formylation, and debenzylation, to yield the final API.[13] The use of the chiral oxirane ensures the correct stereochemistry at one of the two chiral centers in the final drug molecule, which is essential for its potent and selective bronchodilator activity.[1]

Safety and Handling

2-(4-(benzyloxy)-3-nitrophenyl)oxirane is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Handle only in a well-ventilated fume hood to minimize inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[14]

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Epoxides as a class should be treated with caution due to their high reactivity. Low molecular weight epoxides can be acutely toxic and may pose thermal hazards.[15]

Conclusion

2-(4-(benzyloxy)-3-nitrophenyl)oxirane is a high-value chemical intermediate with a well-defined set of chemical properties dominated by the reactivity of its epoxide functional group. Its efficient synthesis from 4-(benzyloxy)-3-nitrobenzaldehyde via the Corey-Chaykovsky reaction and its predictable reactivity in nucleophilic ring-opening reactions make it an indispensable tool for medicinal chemists. Its critical role in the stereospecific synthesis of Arformoterol highlights its importance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective application in research and development.

References

  • PubChem. (n.d.). trans-2-(4-Nitrophenyl)-3-phenyloxirane. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Tan, Y. X., et al. (2020). Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1605–1608. Available at: [Link]

  • Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Retrieved from [Link]

  • Organic Syntheses. (2006). Working with Hazardous Chemicals. Organic Syntheses, 83, 162-169. Retrieved from [Link]

  • Google Patents. (n.d.). EP2348013A1 - Process for preparation of intermediates of arformoterol.
  • Mohan, K. C., et al. (1994). 2-(3-Benzyloxy-4-nitrophenyl)oxirane, an intermediate in the synthesis of formoterol. Acta Crystallographica Section C: Crystal Structure Communications, 50(8), 1294-1295. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3,4-trihydroxybenzaldehyde.
  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • ResearchGate. (2020). Oxiranes and Oxirenes: Fused-Ring Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

  • YouTube. (2022). Corey-Chaykovsky Epoxide Formation Mechanism | Organic Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Formoterol-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane. Retrieved from [Link]

  • Wiley Online Library. (2015). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Epoxides and Azridines. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Crystal structure of 4-[(E)-(4-nitrobenzylidene)amino]phenol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008035380A2 - An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts.
  • International Union of Crystallography. (2022). 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate: crystal structure, Hirshfeld surface analysis and computational chemistry. Retrieved from [Link]

  • ChemBK. (2024). 4-Benzyloxy-3-Nitro-Styrenoxide. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

  • ChemBK. (n.d.). Ether, benzyl p-nitrophenyl. Retrieved from [Link]

Sources

An In-depth Technical Guide to (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane: A Key Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Crucial Building Block

(R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane, bearing the CAS number 188730-94-1, is a specialized chiral epoxide of significant interest in the pharmaceutical industry.[1] Its molecular structure, featuring a benzyloxy-protected phenol, a nitro group activating the aromatic ring, and a stereochemically defined oxirane ring, makes it a valuable intermediate in the asymmetric synthesis of complex drug molecules.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its critical role in the production of vital therapeutics.

The strategic placement of the nitro group and the inherent reactivity of the strained epoxide ring are pivotal to its synthetic utility.[2] The nitroaryl moiety serves as a versatile precursor to an amino group, a common pharmacophore in many active pharmaceutical ingredients (APIs). Furthermore, the benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule. The (R)-configuration of the epoxide is crucial for the stereoselective synthesis of drugs where specific enantiomers exhibit the desired therapeutic effects while others may be inactive or even detrimental.

Physicochemical Properties and Specifications

A clear understanding of the physicochemical properties of (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane is essential for its handling, storage, and use in synthesis.

PropertyValueSource
CAS Number 188730-94-1[1]
Molecular Formula C₁₅H₁₃NO₄[1]
Molecular Weight 271.27 g/mol [1]
Appearance Off-white solid (predicted)
Storage Sealed in a dry environment at 2-8°C

The Synthetic Pathway: From Precursor to Chiral Epoxide

The most common and effective route to (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane involves the intramolecular cyclization of its precursor, (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol. This process is a classic example of a Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the bromide, forming the strained three-membered oxirane ring.

Detailed Synthesis Protocol

The following protocol is adapted from established patent literature and provides a reliable method for the synthesis of (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane.

Materials:

  • (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Methanol (MeOH)

  • Water

Procedure:

  • A solution of (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol (e.g., 90 g, 0.25 mol) in a mixture of toluene (320 mL) and methanol (50 mL) is prepared.

  • This solution is added to a stirred suspension of potassium carbonate (e.g., 46 g, 0.33 mol) in a mixture of toluene (130 mL) and methanol (130 mL).

  • The reaction mixture is stirred at 40°C for approximately 20 hours.

  • Upon completion of the reaction, the mixture is washed with water (400 mL).

  • The organic phase is separated and concentrated under reduced pressure to a smaller volume (e.g., 100 mL).

  • The concentrated solution is stirred at 25°C for 30 minutes and then cooled to 0-5°C for an additional 30 minutes to induce crystallization.

  • The solid product is collected by filtration and dried at 40°C.

This procedure typically yields (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane as an off-white solid with high chemical purity and enantiomeric excess.

Synthesis_Pathway Bromoethanol (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol Oxirane (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane Bromoethanol->Oxirane Intramolecular Williamson Ether Synthesis Base K₂CO₃ Base->Bromoethanol Solvent Toluene/Methanol Solvent->Bromoethanol

Caption: Synthesis of the target oxirane via intramolecular cyclization.

Application in Drug Development: The Synthesis of Arformoterol

The primary and most well-documented application of (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane is as a key chiral intermediate in the synthesis of Arformoterol. Arformoterol is the (R,R)-enantiomer of formoterol, a long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). The stereochemistry of arformoterol is critical to its therapeutic efficacy, with the (R,R)-enantiomer being significantly more potent than the (S,S)-enantiomer.

The synthesis of arformoterol leverages the electrophilic nature of the oxirane ring in (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane. The key step involves the regioselective ring-opening of the epoxide by a chiral amine, N-((R)-1-phenylethyl)-2-(4-methoxyphenyl)-1-methylethylamine. This reaction sets one of the two stereocenters of the final arformoterol molecule. Subsequent deprotection and reduction steps lead to the final API.

Arformoterol_Synthesis Oxirane (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane Intermediate Diastereomeric Intermediate Oxirane->Intermediate Epoxide Ring-Opening Amine Chiral Amine Amine->Intermediate Arformoterol Arformoterol Intermediate->Arformoterol Further Transformations

Caption: Role of the oxirane in the synthesis of Arformoterol.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm. The protons on the nitrophenyl ring will be deshielded due to the electron-withdrawing nitro group. The protons of the benzyl group will also appear in this region.

  • Benzyloxy CH₂: A singlet around 5.2 ppm.

  • Oxirane Protons: The protons on the epoxide ring are expected to appear as multiplets in the range of 2.8-4.0 ppm. The diastereotopic nature of these protons will likely lead to complex splitting patterns.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Signals in the range of 110-160 ppm. The carbon bearing the nitro group and the carbons of the benzyloxy group will have distinct chemical shifts.

  • Benzyloxy CH₂ Carbon: A signal around 70 ppm.

  • Oxirane Carbons: Signals for the two carbons of the epoxide ring are expected in the range of 45-55 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[3]

  • C-O-C Stretching (Epoxide): Characteristic bands for the oxirane ring are expected around 1250 cm⁻¹ (asymmetric stretch) and in the 950-810 cm⁻¹ region (symmetric stretch).[4]

  • C-O-C Stretching (Ether): A stretching vibration for the benzyloxy ether linkage is expected around 1240-1040 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane (CAS 188730-94-1) is not publicly available. Therefore, handling procedures should be based on the known hazards of analogous chemical classes: chiral epoxides and nitroaromatic compounds. All handling should be performed by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Potential Hazards:

  • Skin and Eye Irritation: Epoxides are often irritating to the skin and eyes. Direct contact should be avoided.

  • Sensitization: Some epoxides are known to be skin sensitizers, and repeated exposure may lead to allergic reactions.

  • Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin.

  • Reactivity: The strained epoxide ring is susceptible to ring-opening by a variety of nucleophiles. The compound should be stored away from strong acids, bases, and nucleophiles.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and appropriate footwear. In cases of potential splashing, additional protective clothing may be necessary.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Storage and Disposal:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal should be in accordance with all applicable federal, state, and local environmental regulations.

Conclusion

(R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane is a highly valuable and specialized chiral intermediate. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for the synthesis of complex pharmaceutical compounds, most notably the bronchodilator arformoterol. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this important molecule, emphasizing both its synthetic potential and the necessary safety precautions.

References

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI.
  • (r)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane - Echemi.
  • p-(Benzyloxy)nitrobenzene | C13H11NO3 | CID 70842 - PubChem. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Greenbook.net. Available at: [Link]

  • Activator 0730 5Lt - SAFETY DATA SHEET. Available at: [Link]

  • Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... - ResearchGate. Available at: [Link]

  • List of GHS Hazard and Precautionary Statements. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • FTIR spectrum of the epoxide. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... - ResearchGate. Available at: [Link]

  • SOLUBILISANT LRI - Safety Data Sheet - directpcw. Available at: [Link]

  • The Infrared Spectra of Polymers V: Epoxies - Spectroscopy Online. Available at: [Link]

  • Material Safety Data Sheet. Available at: [Link]

  • ANNEX 3 CODIFICATION OF HAZARD STATEMENTS, CODIFICATION AND USE OF PRECAUTIONARY STATEMENTS, CODIFICATION OF HAZARD PICTOGRAMS A - UNECE. Available at: [Link]

  • 2-((4-Nitrophenoxy)methyl)oxirane | C9H9NO4 | CID 21327 - PubChem. Available at: [Link]

  • Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde - Carl ROTH. Available at: [Link]

  • Supporting information for - The Royal Society of Chemistry. Available at: [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. Available at: [Link]

  • 2-[(4-Nitrophenoxy)methyl]oxirane - CAS Common Chemistry. Available at: [Link]

  • EPA/NIH Mass Spectral Data Base - GovInfo. Available at: [Link]

  • Supplementary Information. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(4-(benzyloxy)-3-nitrophenyl)oxirane: Synthesis, Structure, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(benzyloxy)-3-nitrophenyl)oxirane is a key synthetic intermediate, most notably in the preparation of Formoterol, a long-acting β2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). The precise stereochemistry of this oxirane precursor is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and methods for its structural elucidation and purity analysis.

Physicochemical Properties

The fundamental properties of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₃NO₄[1][2]
Molecular Weight 271.27 g/mol [1][2]
CAS Number 51582-41-3[1]
Appearance Yellow to Pale Orange Solid[1]
Storage 2-8°C, Refrigerator[1][2]

Molecular Structure

The molecular structure of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane comprises a phenyl ring substituted with a benzyloxy and a nitro group, with an oxirane (epoxide) ring attached to the phenyl ring.

Caption: 2D structure of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane.

Synthesis Pathway

The synthesis of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane is a multi-step process that begins with the appropriate substituted acetophenone. The general workflow involves the formation of a halohydrin intermediate followed by a base-mediated intramolecular cyclization to form the desired epoxide.

G A 1-(4-(Benzyloxy)-3-nitrophenyl)ethan-1-one B 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethan-1-one A->B Bromination C (R)-1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanol B->C Chiral Reduction D 2-((R)-4-(Benzyloxy)-3-nitrophenyl)oxirane C->D Base-mediated Intramolecular Cyclization

Caption: Synthetic workflow for 2-(4-(benzyloxy)-3-nitrophenyl)oxirane.

Experimental Protocols

Part 1: Synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone

This initial step involves the bromination of the commercially available 4'-benzyloxy-3'-nitroacetophenone.

  • Materials: 4'-Benzyloxy-3'-nitroacetophenone, Bromine, Suitable solvent (e.g., Dichloromethane, Acetic Acid).

  • Procedure:

    • Dissolve 4'-benzyloxy-3'-nitroacetophenone in the chosen solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction with a solution of sodium bisulfite.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Part 2: Chiral Reduction to (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol

This step is crucial for establishing the desired stereochemistry. A chiral reducing agent or a biocatalyst is employed.

  • Materials: 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, Chiral reducing agent (e.g., borane with a chiral catalyst) or a suitable carbonyl reductase, Solvent (e.g., THF, ethanol/water mixture).

  • Procedure (using a carbonyl reductase as an example):

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 6.8).

    • Disperse 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone and the carbonyl reductase in an ethanol/water mixed solvent.

    • Adjust the pH of the mixture and maintain the temperature (e.g., 30°C) with stirring for an extended period (e.g., 48 hours).

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, filter the reaction mixture to remove the enzyme.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by crystallization from a suitable solvent system (e.g., n-heptane).

Part 3: Base-mediated Intramolecular Cyclization to 2-((R)-4-(benzyloxy)-3-nitrophenyl)oxirane

The final step is the formation of the oxirane ring through an intramolecular Williamson ether synthesis.

  • Materials: (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol, Base (e.g., Sodium hydroxide, Potassium carbonate), Solvent (e.g., Methanol, Ethanol).

  • Procedure:

    • Dissolve the bromoethanol intermediate in a suitable solvent.

    • Add a solution of the base dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Neutralize the reaction mixture and remove the solvent under reduced pressure.

    • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the crude 2-((R)-4-(benzyloxy)-3-nitrophenyl)oxirane, which can be further purified by column chromatography if necessary.

Structural Elucidation and Purity Analysis

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the benzylic protons, the aromatic protons of both phenyl rings, and the characteristic protons of the oxirane ring.
¹³C NMR Resonances for all 15 carbon atoms, including those of the aromatic rings, the benzylic carbon, and the two carbons of the oxirane ring.
IR Spectroscopy Characteristic absorption bands for the C-O-C stretch of the ether and epoxide, the aromatic C=C stretching, and the symmetric and asymmetric stretching of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (271.27), along with characteristic fragmentation patterns.

Note: While specific, publicly available spectra for this exact compound are limited, the expected data can be reliably predicted based on its structure and comparison with similar compounds.

Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample as a KBr pellet or a thin film on a salt plate.

    • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • Identify characteristic absorption bands for the key functional groups. The epoxide ring typically shows characteristic bands around 1250 cm⁻¹ (ring breathing), 950-810 cm⁻¹, and 880-750 cm⁻¹.[3] The nitro group will exhibit strong absorptions around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS):

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

    • Acquire the mass spectrum and identify the molecular ion peak.

    • Analyze the fragmentation pattern to further confirm the structure. Expected fragments may arise from the loss of the nitro group, cleavage of the benzyloxy group, and opening of the oxirane ring.

Conclusion

2-(4-(benzyloxy)-3-nitrophenyl)oxirane is a valuable intermediate in pharmaceutical synthesis. A thorough understanding of its synthesis, molecular structure, and analytical characterization is paramount for ensuring the quality and efficacy of the final drug product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important molecule.

References

A comprehensive, numbered list of all cited sources with titles, source information, and verifiable URLs will be provided upon request.

Sources

The Benzyloxy Pharmacophore: A Strategic Cornerstone in the Design of Inhibitors for Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The intricate and often devastating landscape of neurological disorders necessitates the continual innovation of therapeutic strategies. Within the realm of medicinal chemistry, the benzyloxy pharmacophore has emerged as a privileged structural motif in the design of potent and selective inhibitors targeting key enzymes and receptors implicated in the pathophysiology of these conditions. This technical guide provides a comprehensive exploration of the multifaceted role of the benzyloxy group in the development of inhibitors for neurological disorders, with a particular focus on its application in targeting Monoamine Oxidase B (MAO-B) and the Dopamine D4 (D4) receptor. We will delve into the mechanistic underpinnings of its efficacy, explore structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of benzyloxy-containing compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for conditions such as Parkinson's disease, Alzheimer's disease, and other neurological ailments.

The Strategic Importance of the Benzyloxy Moiety in CNS Drug Design

The successful design of a centrally acting therapeutic agent hinges on a delicate balance of physicochemical properties that govern its ability to cross the blood-brain barrier (BBB) and engage with its intended target. The benzyloxy group, consisting of a benzyl group linked to a parent molecule through an oxygen atom, offers a unique combination of features that medicinal chemists can strategically leverage.

  • Lipophilicity and Blood-Brain Barrier Permeability: The aromatic nature of the benzyl group contributes to the overall lipophilicity of a molecule, a critical factor for passive diffusion across the lipid-rich BBB. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt a favorable orientation for membrane traversal.

  • Target Engagement and Binding Interactions: The phenyl ring of the benzyloxy group can participate in various non-covalent interactions within the active site of a target protein. These include π-π stacking interactions with aromatic amino acid residues and hydrophobic interactions, which can significantly enhance binding affinity and selectivity.

  • Metabolic Stability: The ether linkage in the benzyloxy group is generally more resistant to metabolic cleavage compared to ester or amide bonds, potentially leading to improved pharmacokinetic profiles and a longer duration of action.

  • Versatility as a Synthetic Handle: The benzyloxy group can be readily introduced into a wide range of molecular scaffolds through well-established synthetic methodologies, providing a versatile tool for structure-activity relationship (SAR) studies and lead optimization.

Targeting Monoamine Oxidase B (MAO-B) in Neurodegenerative Diseases

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of neurotransmitters, most notably dopamine.[1] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in motor dysfunction.[1] Inhibition of MAO-B represents a clinically validated therapeutic strategy to increase synaptic dopamine concentrations and alleviate motor symptoms.[2] Furthermore, the catalytic activity of MAO-B produces reactive oxygen species (ROS), contributing to oxidative stress and neuroinflammation, which are implicated in the pathology of both Parkinson's and Alzheimer's diseases.[2][3]

The Benzyloxy Pharmacophore in MAO-B Inhibitors

A significant body of research has demonstrated the effectiveness of incorporating a benzyloxy pharmacophore into various molecular scaffolds to achieve potent and selective MAO-B inhibition.

  • Chalcone Derivatives: Benzyloxy-substituted chalcones have emerged as a promising class of reversible and selective MAO-B inhibitors. The benzyloxy group often forms crucial π-π stacking interactions with aromatic residues, such as Tyrosine (Tyr) 326, within the active site of the MAO-B enzyme.

  • Benzothiazole Derivatives: Novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been developed as multifunctional agents for Parkinson's disease, exhibiting potent and selective MAO-B inhibitory activity.

  • Benzamide Derivatives: The benzyloxy phenyl motif is a key feature in the design of benzamide-based MAO-B inhibitors, contributing to high selectivity and potent inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the optimal placement and substitution of the benzyloxy group for MAO-B inhibition:

  • Positional Isomerism: The position of the benzyloxy group on the aromatic ring can significantly impact inhibitory potency and selectivity.

  • Substitution on the Benzyl Ring: The introduction of substituents on the benzyl ring of the benzyloxy moiety can modulate electronic and steric properties, influencing binding affinity and pharmacokinetic parameters.

Signaling Pathway of MAO-B in Neurodegeneration

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_glia Glial Cell (Astrocyte) cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding DOPAC DOPAC MAOB->DOPAC H2O2 H2O2 (ROS) MAOB->H2O2 Neuronal_Damage Neuronal Damage H2O2->Neuronal_Damage Oxidative Stress MAO_B_Inhibitor Benzyloxy-containing MAO-B Inhibitor MAO_B_Inhibitor->MAOB Inhibition

Caption: MAO-B signaling in neurodegeneration and the site of inhibitor action.

Targeting the Dopamine D4 Receptor

The dopamine D4 receptor (D4R), a G protein-coupled receptor, is predominantly expressed in the prefrontal cortex, a brain region crucial for cognition and executive function.[4] Dysregulation of D4R signaling has been implicated in various neurological and psychiatric disorders, including Parkinson's disease-related dyskinesias.[4] Consequently, the development of selective D4R antagonists is an active area of research.

Benzyloxy Piperidine-Based D4 Receptor Antagonists

Recent drug discovery efforts have identified novel 3- or 4-benzyloxypiperidine scaffolds as potent and selective D4R antagonists. The benzyloxy group in these compounds is thought to engage in π-π stacking interactions with aromatic residues, such as Phenylalanine (Phe) 410, in the D4R binding pocket.

Signaling Cascade of the Dopamine D4 Receptor

D4R_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Gi_Go Gi/Go Protein D4R->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Downstream Downstream Signaling (e.g., MAPK/ERK pathway) PKA->Downstream Benzyloxy_Antagonist Benzyloxy-containing D4R Antagonist Benzyloxy_Antagonist->D4R Antagonism

Caption: Dopamine D4 receptor signaling pathway and antagonist intervention.

Multifunctional Properties of Benzyloxy-Containing Inhibitors

A compelling aspect of many benzyloxy-containing compounds is their polypharmacological profile, extending beyond their primary target inhibition.

  • Antioxidant Activity: The phenolic hydroxyl group often present in these molecules can act as a radical scavenger, mitigating oxidative stress.

  • Anti-Neuroinflammatory Effects: Several benzyloxy derivatives have demonstrated the ability to suppress the production of pro-inflammatory cytokines in microglia and astrocytes, key cellular mediators of neuroinflammation.[5][6]

Neuroinflammation Signaling in Neurological Disorders

Neuroinflammation_Pathway cluster_stimuli Pathological Stimuli cluster_glia Glial Cells cluster_mediators Inflammatory Mediators Abeta Aβ plaques Microglia Microglia Abeta->Microglia Activation alpha_syn α-synuclein aggregates alpha_syn->Microglia Activation Astrocyte Astrocyte Microglia->Astrocyte Crosstalk Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines Chemokines Chemokines Microglia->Chemokines ROS_NO ROS/NO Microglia->ROS_NO Astrocyte->Microglia Crosstalk Astrocyte->Cytokines Astrocyte->Chemokines Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage Chemokines->Neuronal_Damage ROS_NO->Neuronal_Damage Benzyloxy_Compound Benzyloxy-containing Compound Benzyloxy_Compound->Microglia Inhibition Benzyloxy_Compound->Astrocyte Inhibition

Caption: Neuroinflammatory cascade and the modulatory role of benzyloxy compounds.

Data Presentation

Table 1: MAO-B Inhibitory Activity of Representative Benzyloxy-Containing Compounds
Compound IDScaffoldIC50 (MAO-B) (µM)Selectivity Index (SI) vs. MAO-AReference
B10 Chalcone0.067>500[7]
3h Benzothiazole0.062High (not quantified)[8]
8g Benzamide-Hydroxypyridinone0.0684213
10e Open-chain small molecule0.19146.8[9]

Experimental Protocols

General Synthesis of Benzyloxy-Containing Chalcones

This protocol describes a general method for the synthesis of benzyloxy-containing chalcones via a Claisen-Schmidt condensation.

Step 1: Preparation of Benzyloxybenzaldehyde

  • To a solution of the corresponding hydroxybenzaldehyde in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K2CO3, NaH).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate benzyl halide (e.g., benzyl bromide) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired benzyloxybenzaldehyde.

Step 2: Claisen-Schmidt Condensation

  • Dissolve the benzyloxybenzaldehyde and an appropriate acetophenone derivative in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH).

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of compounds against human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or a similar fluorogenic probe)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., selegiline)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, the MAO-B enzyme solution, and the test compound/positive control solutions.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Prepare a substrate solution containing the MAO-B substrate, HRP, and Amplex Red in the assay buffer.

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) in kinetic mode for a specified duration (e.g., 30 minutes).

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

This protocol describes the PAMPA-BBB assay to predict the passive permeability of compounds across the BBB.[10]

Materials:

  • 96-well filter plate (donor plate) with a hydrophobic PVDF membrane

  • 96-well acceptor plate

  • Porcine brain lipid extract solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference compounds with known BBB permeability (e.g., caffeine, propranolol, atenolol)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter membrane of the donor plate with the porcine brain lipid solution and allow the solvent to evaporate.

  • Fill the acceptor plate wells with PBS.

  • Prepare solutions of the test and reference compounds in PBS (with a low percentage of co-solvent like DMSO, typically <1%).

  • Add the compound solutions to the donor plate wells.

  • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the buffer in the acceptor wells.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) for each compound using the following equation: Pe = [-ln(1 - Ca(t)/Cequilibrium)] * (Va * Vd) / [(Va + Vd) * A * t] where:

    • Ca(t) is the concentration of the compound in the acceptor well at time t

    • Cequilibrium is the equilibrium concentration

    • Va and Vd are the volumes of the acceptor and donor wells, respectively

    • A is the area of the membrane

    • t is the incubation time

  • Classify the compounds based on their Pe values (e.g., high permeability: Pe > 6 x 10^-6 cm/s; low permeability: Pe < 2 x 10^-6 cm/s).

Conclusion and Future Directions

The benzyloxy pharmacophore has unequivocally demonstrated its value as a versatile and effective structural element in the design of inhibitors for neurological disorders. Its ability to enhance BBB permeability, facilitate crucial target interactions, and contribute to multifunctional pharmacological profiles makes it a compelling starting point for the development of novel therapeutics. Future research in this area should continue to explore the vast chemical space around the benzyloxy motif, employing structure-based drug design and computational modeling to rationally design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper investigation into the polypharmacological effects of these compounds, particularly their anti-inflammatory and neuroprotective mechanisms, will be crucial in advancing the development of disease-modifying therapies for a range of debilitating neurological conditions.

References

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). Scientific Reports, 12(1), 22428. [Link]

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 746-758. [Link]

  • Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2059-2074. [Link]

  • Monoamine Oxidase B in Astrocytic GABA Synthesis: A Central Mechanism in Neurodegeneration and Neuroinflammation. (2023). Scientific Archives of Neurology and Neurosurgery, 5(1). [Link]

  • Synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives. (n.d.). ResearchGate. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). Journal of Cheminformatics, 15(1), 101. [Link]

  • Microglia and Astrocytes in Neuroinflammation of Alzheimer's disease. (2024). Frontiers in Aging Neuroscience, 16, 1387178. [Link]

  • The dopamine D4 receptor: biochemical and signalling properties. (2011). British Journal of Pharmacology, 164(4), 850-869. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Journal of the Brazilian Chemical Society, 29(8), 1736-1745. [Link]

  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). European Journal of Medicinal Chemistry, 261, 115871. [Link]

  • Co-Immunoprecipitation (Co-IP): The Complete Guide. (2024). Antibodies.com. [Link]

  • Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. (2016). RSC Advances, 6(102), 100115-100125. [Link]

  • An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024). Open Exploration, 1, 1-13. [Link]

  • Astrocyte-Mediated Neuroinflammation in Neurological Conditions. (2024). International Journal of Molecular Sciences, 25(19), 10595. [Link]

  • The dopamine D4 receptor, the ultimate disordered protein. (2012). Cellular and Molecular Life Sciences, 69(1), 1-16. [Link]

  • Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease. (2015). International Journal of Clinical and Experimental Medicine, 8(3), 4567-4571. [Link]

  • Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. (2022). Bitesize Bio. [Link]

  • Role of MAO-A and MAO-B in the pathogenesis of PD. (n.d.). ResearchGate. [Link]

  • Microglia and Astroglia—The Potential Role in Neuroinflammation Induced by Pre- and Neonatal Exposure to Lead (Pb). (2023). International Journal of Molecular Sciences, 24(12), 9931. [Link]

  • Synthesis of Benzamide. (2020). YouTube. [Link]

  • Overview of the key neuroinflammatory pathways involving microglia and... (n.d.). ResearchGate. [Link]

  • Process for the synthesis of a benzamide derivative. (2003).
  • Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. (2022). Neural Regeneration Research, 17(10), 2182-2191. [Link]

  • Method of producing benzamide derivatives. (2000).
  • Dopamine receptor D4. (n.d.). Wikipedia. [Link]

  • Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. (2014). Frontiers in Pharmacology, 5, 225. [Link]

  • Prediction of BBB permeability using PAMPA assay. (2018). Drug Des, 7(3). [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of Benzyloxyphenyl Oxiranes

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Unique Chemical Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical entities with diverse pharmacological potential is paramount. Benzyloxyphenyl oxiranes, a class of compounds characterized by the fusion of a benzyloxy pharmacophore with a reactive oxirane ring, represent a compelling yet underexplored frontier. The inherent electrophilicity of the epoxide group, combined with the structural and electronic contributions of the benzyloxyphenyl moiety, suggests a rich tapestry of potential biological interactions. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, aiming to illuminate the path for investigating and harnessing the therapeutic promise of these intriguing molecules. We will delve into the rationale behind their synthesis, explore their potential anticancer, anti-inflammatory, and antimicrobial activities, and provide detailed, field-proven methodologies for their comprehensive evaluation.

The Chemistry of Benzyloxyphenyl Oxiranes: Synthesis and Reactivity

The biological activity of benzyloxyphenyl oxiranes is intrinsically linked to their chemical structure, particularly the strained three-membered oxirane ring. This epoxide moiety is a potent electrophile, susceptible to nucleophilic attack from biological macromolecules such as proteins and nucleic acids, leading to covalent modification and modulation of their function.[1] The benzyloxy group, on the other hand, enhances the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes.[1]

Synthetic Strategies

The synthesis of benzyloxyphenyl oxiranes can be approached through several established organic chemistry methodologies. A common and effective route is the epoxidation of a corresponding benzyloxystyrene precursor.

1.1.1. Epoxidation of Benzyloxystyrenes

This method involves the oxidation of the double bond of a benzyloxystyrene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1]

Experimental Protocol: Synthesis of 2-(3-Benzyloxyphenyl)oxirane

  • Dissolution: Dissolve 3-(benzyloxy)styrene (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask.

  • Cooling: Place the flask in an ice bath to maintain a temperature of 0°C.

  • Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the stirred solution of the styrene.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired 2-(3-benzyloxyphenyl)oxirane.[1]

Synthesis_of_Benzyloxyphenyl_Oxirane Styrene 3-(Benzyloxy)styrene Solvent DCM, 0°C Oxirane 2-(3-Benzyloxyphenyl)oxirane Styrene->Oxirane Epoxidation mCPBA m-CPBA mCPBA->Oxirane

Caption: Synthesis of 2-(3-Benzyloxyphenyl)oxirane via epoxidation.

Potential Anticancer and Antiproliferative Activities

The electrophilic nature of the oxirane ring makes benzyloxyphenyl oxiranes intriguing candidates for anticancer drug development. Epoxide-containing compounds can act as alkylating agents, forming covalent bonds with nucleophilic residues in DNA and proteins, which can induce apoptosis and inhibit cell proliferation. Furthermore, benzyloxyphenyl derivatives have been reported to exhibit anticancer properties through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell survival and proliferation.[2]

Investigating Cytotoxicity: The MTT Assay

A foundational experiment to assess the anticancer potential of a novel compound is the determination of its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzyloxyphenyl oxirane compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Benzyloxyphenyl Oxirane (Serial Dilutions) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Should a benzyloxyphenyl oxirane demonstrate significant cytotoxicity, the next critical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a desirable mechanism for anticancer agents. This can be investigated using flow cytometry with Annexin V and propidium iodide (PI) staining.

Experimental Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cancer cells with the benzyloxyphenyl oxirane at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are undergoing early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. The potential for benzyloxyphenyl oxiranes to modulate inflammatory pathways is an exciting area of investigation. Epoxyeicosatrienoic acids (EETs), which are endogenous epoxides, are known to have anti-inflammatory effects.[3] It is plausible that synthetic oxiranes could mimic or otherwise influence these pathways.

Screening for Anti-inflammatory Effects: Nitric Oxide Inhibition Assay

A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS), which induces the production of pro-inflammatory mediators like nitric oxide (NO). The ability of a compound to inhibit NO production is a good indicator of its potential anti-inflammatory activity.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the benzyloxyphenyl oxirane for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

NO_Inhibition_Pathway LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage iNOS iNOS Upregulation Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO BPO Benzyloxyphenyl Oxirane BPO->iNOS Inhibition

Caption: Inhibition of LPS-induced nitric oxide production.

Potential Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. The chemical reactivity of the oxirane ring suggests that benzyloxyphenyl oxiranes could have antimicrobial properties by alkylating essential enzymes or other biomolecules in bacteria and fungi. Indeed, some nitrobenzyl-oxy-phenol derivatives have shown antimicrobial activity.[4]

Determining Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for evaluating the efficacy of a new antimicrobial compound.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of the benzyloxyphenyl oxirane in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 1: Representative MIC Data for Related Antimicrobial Compounds

Compound ClassTest OrganismMIC (µg/mL)Reference
Nitrobenzyl-oxy-phenolMoraxella catarrhalis~4[4]
Phenolic SesquiterpenesBacillus subtilis~7[5]

Concluding Remarks and Future Directions

Benzyloxyphenyl oxiranes represent a class of compounds with significant, yet largely untapped, therapeutic potential. The unique combination of a reactive epoxide ring and a benzyloxyphenyl scaffold provides a strong rationale for exploring their anticancer, anti-inflammatory, and antimicrobial activities. This guide has provided a foundational framework for such investigations, outlining key synthetic strategies and detailed experimental protocols for biological evaluation. While direct evidence for the biological activities of benzyloxyphenyl oxiranes is currently limited, the methodologies presented here offer a clear and robust path for researchers to systematically uncover their pharmacological properties. Future research should focus on synthesizing a library of benzyloxyphenyl oxirane derivatives with varied substitution patterns to establish structure-activity relationships. In vivo studies in relevant animal models will be crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of promising lead compounds. Through such rigorous and systematic investigation, the full therapeutic potential of benzyloxyphenyl oxiranes can be realized.

References

  • ZNC. (2020). Antibacterial and antifungal two phenolic sesquiterpenes from Dysoxylum densiflorum.
  • PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.
  • PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.
  • PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.
  • PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.
  • ResearchGate. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.
  • PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.
  • PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.
  • PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.
  • PubMed. (2012). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Letters in Drug Design & Discovery, 9(3), 266-271.
  • PubMed Central. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 569-579.
  • MDPI. (2019). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Molecules, 24(18), 3348.
  • PubMed Central. (2020). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. BMC Complementary Medicine and Therapies, 20(1), 208.
  • PubMed Central. (2014). Rationally Designed Multitarget Agents Against Inflammation and Pain. Current Medicinal Chemistry, 21(14), 1629-1647.
  • ResearchGate. (n.d.). Antibacterial and antifungal two phenolic sesquiterpenes from Dysoxylum densiflorum. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antibacterial and antifungal two phenolic sesquiterpenes from Dysoxylum densiflorum. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) and.... Retrieved from [Link]

  • PubMed Central. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. Molecules, 26(23), 7192.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

  • MDPI. (2021). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. Polymers, 13(16), 2754.
  • PubMed Central. (2011). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin.
  • PubMed. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • MDPI. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(3), 239.
  • PLOS ONE. (2011). Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? PLOS ONE, 6(8), e24098.
  • Vrije Universiteit Amsterdam. (2015). Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line. Retrieved from [Link]

  • MDPI. (2021). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 26(18), 5642.
  • PubMed. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry, 18(1), 53-58.
  • PubMed. (2007). Tumor-specific cytotoxicity and type of cell death induced by benzocycloheptoxazines in human tumor cell lines. Anticancer Research, 27(1A), 229-236.

Sources

Methodological & Application

Protocol for asymmetric synthesis of (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Asymmetric Synthesis of (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral epoxides are invaluable building blocks in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.[1][2] The specific stereochemistry of these epoxides is often critical to the therapeutic efficacy and safety of the final drug product.[1] (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane is a versatile intermediate, with its functional groups poised for a variety of chemical transformations. The electron-withdrawing nitro group and the protected phenol offer handles for further molecular elaboration, making it a valuable synthon in medicinal chemistry. This document provides a detailed protocol for the asymmetric synthesis of the (R)-enantiomer of this epoxide, starting from commercially available materials. The synthetic strategy involves a two-step sequence: a Wittig reaction to construct the necessary styrene precursor, followed by a Jacobsen-Katsuki asymmetric epoxidation to install the chiral epoxide.

Overall Synthetic Strategy

The synthesis of (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane is achieved through a two-part process. The first part involves the synthesis of the styrene precursor, 1-(benzyloxy)-2-nitro-4-vinylbenzene, from 4-(benzyloxy)-3-nitrobenzaldehyde via a Wittig reaction. The second part is the enantioselective epoxidation of the synthesized styrene using a chiral manganese(III)-salen catalyst, known as the Jacobsen-Katsuki epoxidation.

G cluster_0 Part 1: Styrene Synthesis cluster_1 Part 2: Asymmetric Epoxidation Start 4-(Benzyloxy)-3-nitrobenzaldehyde Wittig Wittig Reaction (Ph3PCH3Br, n-BuLi) Start->Wittig Styrene 1-(Benzyloxy)-2-nitro-4-vinylbenzene Wittig->Styrene Epoxidation Jacobsen-Katsuki Epoxidation ((R,R)-Jacobsen's Catalyst, m-CPBA) Styrene->Epoxidation Product (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane Epoxidation->Product G MnIII Mn(III)-salen catalyst MnV Active Mn(V)=O species MnIII->MnV Oxidation Oxidant Oxidant (m-CPBA) Oxidant->MnV Epoxide Chiral Epoxide MnV->Epoxide Oxygen Transfer Byproduct Oxidant Byproduct MnV->Byproduct Alkene Styrene Substrate Alkene->Epoxide Epoxide->MnIII Catalyst Regeneration

Sources

Application Notes and Protocols: Regioselective Ring-Opening of 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Bioactive Scaffolds

The 2-(4-(benzyloxy)-3-nitrophenyl)oxirane scaffold is a cornerstone in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents, including aryloxypropanolamine-based β-adrenergic receptor antagonists (beta-blockers).[1][2] The inherent strain of the oxirane ring, coupled with the electronic influence of the substituted phenyl moiety, makes it an ideal electrophile for reactions with a diverse range of nucleophiles. The benzyloxy group offers a versatile protecting group, while the nitro group, a strong electron-withdrawing entity, modulates the reactivity of the aromatic ring and the benzylic position of the epoxide.[3][4]

The ring-opening of this epoxide provides a direct route to 1,2-aminoalcohols and 1,2-hydroxysulfides, which are pivotal structural motifs in a multitude of biologically active compounds.[5][6] This guide provides an in-depth exploration of the mechanistic principles and practical laboratory protocols for the regioselective ring-opening of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane with amine and thiol nucleophiles, designed for researchers and professionals in drug discovery and organic synthesis.

Mechanistic Insights: Controlling Regioselectivity

The ring-opening of epoxides can proceed via two primary mechanisms, SN1 or SN2, depending on the reaction conditions (acidic or basic/neutral) and the structure of the epoxide. For 2-(4-(benzyloxy)-3-nitrophenyl)oxirane, under neutral or basic conditions with strong nucleophiles such as amines and thiols, the reaction predominantly follows an S_N2 pathway.

The key question in the ring-opening of this unsymmetrical epoxide is one of regioselectivity: which of the two electrophilic carbons of the oxirane ring will the nucleophile attack?

  • Cα (Benzylic Carbon): This carbon is directly attached to the substituted phenyl ring. Attack at this position is electronically favored due to the ability of the aromatic ring to stabilize a partial positive charge in the transition state. The electron-withdrawing nitro group further enhances the electrophilicity of this position.

  • Cβ (Terminal Carbon): This carbon is less sterically hindered, making it more accessible to the incoming nucleophile.

Under neutral or basic (S_N2) conditions, nucleophilic attack generally occurs at the less sterically hindered carbon. Therefore, for the reaction of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane with amines and thiols, the major product is expected to be the one resulting from the attack at the terminal Cβ position. This leads to the formation of a secondary alcohol at the benzylic position and the nucleophile attached to the terminal carbon.

The stereochemistry of the reaction is also a critical consideration. The S_N2 attack proceeds with an inversion of configuration at the center of attack. If the starting epoxide is enantiomerically pure (e.g., the (R)-enantiomer), the ring-opening reaction will produce a single enantiomer of the product.

Visualizing the Reaction Pathway

G Figure 1: S_N2 Ring-Opening Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Intermediate cluster_3 Product Epoxide 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane TS S_N2 Transition State (Attack at Cβ) Epoxide->TS Nucleophilic Attack Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH) Nucleophile->TS Alkoxide Alkoxide Intermediate TS->Alkoxide Ring Opening Product 1-(4-(Benzyloxy)-3-nitrophenyl)-2-(nucleophil)-ethanol Alkoxide->Product Protonation

Caption: S_N2 mechanism for the ring-opening of the epoxide.

Experimental Protocols

The following protocols are designed as a starting point for the investigation of the ring-opening reactions of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane. Optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary for specific nucleophiles.

Protocol 1: Aminolysis with Isopropylamine

This protocol describes the synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)-2-(isopropylamino)ethanol, a key structural motif found in many beta-blockers.[1][7]

Materials:

  • 2-(4-(benzyloxy)-3-nitrophenyl)oxirane

  • Isopropylamine

  • Methanol (or Ethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-(4-(benzyloxy)-3-nitrophenyl)oxirane (1.0 eq) in methanol (10-15 mL per gram of epoxide).

  • To this solution, add isopropylamine (2.0-3.0 eq) dropwise at room temperature with stirring.

  • The reaction mixture can be stirred at room temperature or gently heated to reflux (40-65 °C) to increase the reaction rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

  • Upon completion (typically 12-24 hours, as indicated by the disappearance of the starting epoxide spot on TLC), allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-(benzyloxy)-3-nitrophenyl)-2-(isopropylamino)ethanol.

  • Characterize the final product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Protocol 2: Thiolysis with Thiophenol

This protocol outlines the synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)-2-(phenylthio)ethanol, a β-hydroxy sulfide. Such compounds are valuable intermediates in organic synthesis.[5]

Materials:

  • 2-(4-(benzyloxy)-3-nitrophenyl)oxirane

  • Thiophenol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask, create a suspension of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane (1.0 eq) in water (approximately 3 mL per mmol of epoxide).

  • Add thiophenol (1.5-2.5 eq) to the suspension.

  • Heat the mixture to 70 °C with vigorous stirring. The use of water as a solvent avoids the need for a catalyst and organic solvents, presenting a greener synthetic route.[8]

  • Monitor the reaction by TLC. The reaction is typically complete within 5-10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1-(4-(benzyloxy)-3-nitrophenyl)-2-(phenylthio)ethanol.

  • Characterize the product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Summary of Reaction Conditions

NucleophileSolventTemperature (°C)CatalystTypical Reaction Time (h)Expected Major Regioisomer
IsopropylamineMethanol25 - 65None12 - 24Attack at Cβ
ThiophenolWater70None5 - 10Attack at Cβ
Other primary aminesAlcohols25 - 80None or Lewis AcidVariesAttack at Cβ
Other thiolsWater or Alcohol25 - 70None or BaseVariesAttack at Cβ

Workflow for Synthesis and Characterization

G Figure 2: Experimental Workflow cluster_0 Synthesis cluster_1 Characterization Reaction_Setup Reaction Setup: - Epoxide - Nucleophile - Solvent Reaction Reaction under controlled temperature Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR

Sources

Application Note & Protocol: A Step-by-Step Guide to the Asymmetric Synthesis of Arformoterol Intermediate (M1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arformoterol, the (R,R)-enantiomer of formoterol, is a potent and long-acting β2-adrenoceptor agonist critical in the management of chronic obstructive pulmonary disease (COPD).[1][2] The stereospecificity of arformoterol is crucial for its therapeutic efficacy, as the (S,S)-enantiomer is inactive and may contribute to off-target effects.[2][3] Consequently, the synthesis of enantiomerically pure intermediates is a cornerstone of its manufacturing process. This document provides a detailed, step-by-step protocol for the synthesis of a key chiral intermediate, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine, hereafter referred to as M1 . The described methodology leverages a chiral auxiliary-based approach, ensuring high stereoselectivity and yield, which is a significant advantage over classical resolution methods that often suffer from low efficiency.[4]

Introduction: The Significance of Chiral Intermediate M1

The synthesis of arformoterol involves the coupling of two key chiral fragments. Intermediate M1 constitutes the N-substituted amine portion of the final active pharmaceutical ingredient (API). The precise stereochemistry at its chiral center is fundamental to establishing one of the two stereocenters in the final (R,R)-arformoterol molecule.

The synthetic strategy detailed herein avoids the inefficient resolution of a racemic mixture.[4] Instead, it employs (R)-α-methylphenethylamine as a chiral auxiliary to direct the stereochemical outcome of a reductive amination reaction. This auxiliary is later removed and replaced with the required benzyl group to yield the target intermediate M1 with high optical purity. This approach is not only elegant in its chemical design but also more aligned with the principles of green chemistry by improving atom economy and reducing waste streams associated with resolving unwanted enantiomers.

Overview of the Synthetic Pathway

The synthesis of intermediate M1 is accomplished via a three-step sequence starting from p-methoxyphenylacetone. The pathway is designed to control the stereochemistry from the outset, leading to a highly pure final intermediate.

Synthesis_Workflow cluster_0 Step 1: Diastereoselective Reductive Amination cluster_1 Step 2: Chiral Auxiliary Cleavage cluster_2 Step 3: N-Benzylation A p-Methoxyphenylacetone C (R,R)-1-(4-methoxyphenyl)-N- (1-phenylethyl)-2-propylamine A->C Pt/C, H2 Methanol B (R)-α-methylphenethylamine (Chiral Auxiliary) B->C D (R)-1-(4-methoxyphenyl)- 2-propylamine C->D Pd/C, H2 Methanol, 500 psi F (R)-N-benzyl-1-(4-methoxyphenyl) -2-propanamine (M1) D->F Pt/C, H2 Methanol, 60°C E Benzaldehyde E->F

Caption: Synthetic workflow for Arformoterol Intermediate M1.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of intermediate M1 .

Materials and Reagents
Reagent/MaterialGradeSupplier
p-Methoxyphenylacetone≥98%Standard chemical supplier
(R)-α-methylphenethylamine≥99%Standard chemical supplier
Benzaldehyde≥99%Standard chemical supplier
5% Platinum on Carbon (Pt/C)-Standard catalyst supplier
10% Palladium on Carbon (Pd/C)-Standard catalyst supplier
L-Tartaric Acid≥99%Standard chemical supplier
Methanol (MeOH)AnhydrousStandard chemical supplier
Ethanol (EtOH)AnhydrousStandard chemical supplier
TolueneAnhydrousStandard chemical supplier
Sodium Sulfate (Na₂SO₄)AnhydrousStandard chemical supplier
Hydrogen (H₂) GasHigh PurityStandard gas supplier
Step 1: Synthesis of (R,R)-1-(4-methoxyphenyl)-N-(1-phenylethyl)-2-propylamine (Intermediate 3)

Causality: This initial step establishes the crucial stereocenter. (R)-α-methylphenethylamine serves as a chiral auxiliary, reacting with the prochiral ketone (p-methoxyphenylacetone) to form a transient imine. The hydrogenation of this imine, catalyzed by Pt/C, is sterically directed by the chiral auxiliary, leading predominantly to the (R,R)-diastereomer.[4]

Protocol:

  • To a solution of p-methoxyphenylacetone and (R)-α-methylphenethylamine in methanol, add 5% Pt/C as the catalyst.[4]

  • Hydrogenate the mixture under normal pressure. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the Pt/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude chiral amine intermediate (Intermediate 3).

  • For enhanced purity, the product can be resolved as a salt. Dissolve the crude product in a mixture of ethanol and water. Add L-tartaric acid to form the tartrate salt.[4]

  • Recrystallize the salt from the ethanol/water mixture.

  • Treat the purified tartrate salt with a base (e.g., NaOH solution) and extract with an organic solvent (e.g., toluene) to obtain the purified free base of (R,R)-1-(4-methoxyphenyl)-N-(1-phenylethyl)-2-propylamine.

Step 2: Synthesis of (R)-1-(4-methoxyphenyl)-2-propylamine (Intermediate 4)

Causality: This step involves the hydrogenolysis of the C-N bond connecting the chiral auxiliary to the amine. Palladium on carbon (Pd/C) is a highly effective catalyst for this type of debenzylation, selectively cleaving the auxiliary group without affecting other parts of the molecule.[4] High pressure is used to facilitate the reaction.

Protocol:

  • Dissolve the purified Intermediate 3 (4.17 g, 15.5 mmol) in methanol (30 mL) in a high-pressure autoclave.[4]

  • Add 10% Pd/C (0.4 g) to the solution.[4]

  • Pressurize the autoclave with hydrogen gas to 500 psi.[4]

  • Stir the reaction mixture at room temperature for 24 hours.[4]

  • Carefully vent the autoclave and filter the mixture to recover the catalyst.

  • Evaporate the solvent from the filtrate under vacuum to yield (R)-1-(4-methoxyphenyl)-2-propylamine as a colorless, transparent liquid. The yield is typically quantitative.[4]

Step 3: Synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine (Intermediate M1)

Causality: The final step is a second reductive amination. The chiral primary amine (Intermediate 4) is reacted with benzaldehyde to form an imine, which is then immediately reduced in situ. Platinum on carbon (Pt/C) is again used as the catalyst for the hydrogenation. The reaction is performed at a slightly elevated temperature to ensure a reasonable reaction rate.[4]

Protocol:

  • Dissolve (R)-1-(4-methoxyphenyl)-2-propylamine (2.6 g, 15.5 mmol) and benzaldehyde (1.73 g, 16.3 mmol, ~1.05 to 1.1 equivalents) in methanol (30 mL).[4]

  • Add 5% Pt/C (0.25 g) to the solution.[4]

  • Heat the mixture to 60°C and perform hydrogenation under normal pressure for approximately 12 hours.[4] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a colorless oil. The yield is typically high (e.g., 98%).[4]

  • The crude product can be further purified by column chromatography if necessary, although simple recrystallization after forming a salt can also yield optically pure material.[4]

Quantitative Data Summary

StepReactantsMolar RatioCatalystSolventTemp.PressureTypical Yield
1 p-Methoxyphenylacetone, (R)-α-methylphenethylamine~1:15% Pt/CMethanolRT1 atmHigh
2 Intermediate 3-10% Pd/CMethanolRT500 psi~100%[4]
3 Intermediate 4, Benzaldehyde1:1.055% Pt/CMethanol60°C1 atm~98%[4]

Trustworthiness and Self-Validation

The integrity of this protocol relies on careful monitoring at each stage.

  • In-Process Controls: TLC or HPLC should be used to monitor the consumption of starting materials at each step to determine reaction completion.

  • Chiral Purity: The enantiomeric excess (e.e.) of the final intermediate M1 should be confirmed using chiral HPLC. This validates the stereodirecting effectiveness of the chiral auxiliary and the fidelity of the synthetic sequence. A well-established method for formoterol stereoisomers can be adapted for this purpose.[5]

  • Structural Confirmation: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

By implementing these validation checks, researchers can ensure the production of high-quality, enantiomerically pure M1 , suitable for the subsequent steps in the synthesis of arformoterol.

References

  • Cipla Ltd. (2009). Process for the synthesis of arformoterol. Google Patents.
  • Li, X., Shan, W., Huang, L., & Lu, C. (2011). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.
  • ResearchGate. (n.d.). Optimization of the Industrial-Scale Manufacturing Process for Arformoterol through Classical Resolution of Formoterol. ResearchGate. Available at: [Link]

  • Rao, D. R., et al. (2011). PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. European Patent Office.
  • New Drug Approvals. (2016). Arformoterol, (R,R)-Formoterol For Chronic obstructive pulmonary disease (COPD). New Drug Approvals. Available at: [Link]

  • Cipla Ltd. (2015). Process for the synthesis of arformoterol. Google Patents.
  • Wang, Z., et al. (2010). Preparation method of arformoterol chiral intermediate. Google Patents.
  • BASF Aktiengesellschaft. (2002). Preparation of N-benzylamines. Google Patents.
  • Jiangsu Hengrui Medicine Co., Ltd. (2021). Method for synthesizing (R)-4-methoxy-alpha-methylphenethylamine. Google Patents.
  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. Available at: [Link]

  • Synthon B.V. (2006). Process for the preparation of phenethylamine derivatives. Google Patents.
  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Available at: [Link]

  • Akapo, S. O., et al. (2009). Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 654-659. Available at: [Link]

Sources

Application Notes and Protocols: Enzymatic Reduction for Preparing 2-(4-(benzyloxy)-3-nitrophenyl)oxirane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Chiral Purity in Pharmaceutical Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chirality plays a pivotal role in the efficacy and safety of many pharmaceuticals, as different enantiomers of the same molecule can exhibit vastly different pharmacological and metabolic activities.[1][2] The target molecule, 2-(4-(benzyloxy)-3-nitrophenyl)oxirane, is a valuable chiral building block in the synthesis of several pharmaceutical agents. Traditional chemical methods for its synthesis often involve harsh reagents, multiple protection/deprotection steps, and can result in racemic mixtures requiring challenging and costly resolution.[1]

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative.[1][3] Enzyme-catalyzed reactions are renowned for their high stereoselectivity, operating under mild conditions of temperature and pressure, which minimizes the formation of unwanted byproducts.[1][4] This application note provides a detailed guide to a chemoenzymatic approach for the preparation of precursors to 2-(4-(benzyloxy)-3-nitrophenyl)oxirane, focusing on the highly selective enzymatic reduction of a key ketone intermediate. This method leverages the precision of ketoreductases (KREDs) to establish the desired stereochemistry, a critical step in the synthesis of the final chiral epoxide.[5][6]

Scientific Principles: The Power of Biocatalytic Asymmetric Reduction

The core of this chemoenzymatic strategy lies in the asymmetric reduction of a prochiral ketone, 2-chloro-1-(4-(benzyloxy)-3-nitrophenyl)ethan-1-one, to the corresponding chiral chlorohydrin. This transformation is catalyzed by a ketoreductase (KRED), a class of NAD(P)H-dependent enzymes that are highly efficient in converting ketones and aldehydes to their corresponding alcohols with exquisite stereocontrol.[5][7]

The high enantioselectivity of KREDs stems from the specific three-dimensional arrangement of amino acid residues in their active site, which preferentially binds one of the two possible transition states of the reduction reaction.[5] This enzymatic approach circumvents many of the challenges associated with chemical reducing agents, which often lack the necessary selectivity to produce a single enantiomer in high yield.[8]

To make the process economically viable, the expensive nicotinamide cofactor (NADPH or NADH) consumed during the reduction is continuously regenerated. This is typically achieved by employing a cofactor regeneration system, such as the use of a secondary enzyme like glucose dehydrogenase (GDH) and a sacrificial substrate like glucose.[7]

The resulting chiral chlorohydrin can then be readily converted to the desired 2-(4-(benzyloxy)-3-nitrophenyl)oxirane via an intramolecular Williamson ether synthesis under basic conditions.[9]

Experimental Workflow and Protocols

This section details the step-by-step protocols for the chemoenzymatic synthesis of the 2-(4-(benzyloxy)-3-nitrophenyl)oxirane precursor.

Diagram of the Chemoenzymatic Synthesis Workflow

chemoenzymatic_synthesis cluster_synthesis Synthesis of Precursor Ketone cluster_biocatalysis Enzymatic Reduction cluster_cyclization Epoxide Formation start 4-(Benzyloxy)-3-nitrobenzaldehyde reagents1 Reagents for 2-chloroacetylation ketone 2-chloro-1-(4-(benzyloxy) -3-nitrophenyl)ethan-1-one reagents1->ketone Chemical Synthesis kred Ketoreductase (KRED) + Cofactor Regeneration (GDH/Glucose) ketone->kred Asymmetric Reduction ketone->kred chlorohydrin (S)-2-chloro-1-(4-(benzyloxy) -3-nitrophenyl)ethan-1-ol kred->chlorohydrin base Base (e.g., NaOH) chlorohydrin->base epoxide 2-(4-(benzyloxy) -3-nitrophenyl)oxirane base->epoxide Intramolecular Cyclization

Caption: Chemoenzymatic pathway for the synthesis of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane.

Part 1: Synthesis of the Prochiral Ketone Precursor

The synthesis of 2-chloro-1-(4-(benzyloxy)-3-nitrophenyl)ethan-1-one can be achieved through standard organic chemistry methods, such as the Friedel-Crafts acylation of 4-(benzyloxy)-1-nitrobenzene with chloroacetyl chloride. As this is a standard chemical synthesis, detailed protocols can be found in established organic chemistry literature.

Part 2: Enzymatic Asymmetric Reduction

Materials:

  • 2-chloro-1-(4-(benzyloxy)-3-nitrophenyl)ethan-1-one

  • Ketoreductase (KRED) enzyme preparation (e.g., commercially available KRED screening kits)

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Organic solvent (e.g., isopropanol, DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., temperature-controlled shaker)

Protocol:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the ketone precursor in a minimal amount of a water-miscible organic solvent like DMSO or isopropanol.

    • In a temperature-controlled reaction vessel, prepare the reaction buffer containing 100 mM potassium phosphate (pH 7.0), NADP⁺ (or NAD⁺), and D-glucose.

  • Enzymatic Reaction:

    • To the reaction buffer, add the ketoreductase (KRED) and glucose dehydrogenase (GDH).

    • Initiate the reaction by adding the substrate stock solution to the enzyme-containing buffer. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid enzyme denaturation.

    • Incubate the reaction mixture at the optimal temperature for the chosen KRED (typically 25-37 °C) with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture.

    • Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the formation of the chiral chlorohydrin.[10][11] Chiral HPLC columns are necessary to determine the enantiomeric excess (e.e.) of the product.

  • Work-up and Purification:

    • Once the reaction has reached completion (or the desired conversion), quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude chiral chlorohydrin.

    • If necessary, purify the product by silica gel column chromatography.[12]

Part 3: Intramolecular Cyclization to the Epoxide

Materials:

  • (S)-2-chloro-1-(4-(benzyloxy)-3-nitrophenyl)ethan-1-ol

  • Sodium hydroxide (NaOH) or other suitable base

  • Solvent (e.g., methanol, ethanol, or a biphasic system)

  • Dichloromethane or other suitable extraction solvent

  • Water

  • Anhydrous sodium sulfate

Protocol:

  • Cyclization Reaction:

    • Dissolve the purified chiral chlorohydrin in a suitable solvent.

    • Add a solution of sodium hydroxide dropwise to the reaction mixture at room temperature.

    • Stir the reaction until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[13]

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting 2-(4-(benzyloxy)-3-nitrophenyl)oxirane can be further purified by column chromatography if needed.

Data Presentation and Analysis

The success of the enzymatic reduction is evaluated based on the conversion of the starting material and the enantiomeric excess of the product.

Table 1: Key Parameters for KRED-Mediated Reduction

ParameterTypical Range/ValueAnalytical Method
Substrate Concentration10-100 g/LHPLC
Enzyme Loading (KRED)1-10 mg/mL-
Cofactor Concentration0.5-2 mM-
Co-substrate (Glucose)1.1-1.5 equivalents-
Temperature25-37 °C-
pH6.5-7.5-
Reaction Time12-48 hoursHPLC/GC-MS
Conversion>95%HPLC/GC-MS
Enantiomeric Excess (e.e.)>99%Chiral HPLC

Troubleshooting and Optimization

  • Low Conversion: Increase enzyme loading, optimize temperature and pH, or ensure the cofactor regeneration system is active. Substrate or product inhibition can also be a factor, which may be mitigated by substrate feeding strategies.

  • Low Enantioselectivity: Screen a wider range of ketoreductases. The choice of enzyme is critical for achieving high stereoselectivity.[5]

  • Enzyme Instability: The presence of organic co-solvents can denature enzymes. Minimize the co-solvent concentration or consider enzyme immobilization techniques.[4]

Conclusion and Future Perspectives

The chemoenzymatic approach detailed in this application note provides a robust and highly selective method for the synthesis of precursors to 2-(4-(benzyloxy)-3-nitrophenyl)oxirane. By harnessing the power of ketoreductases, this strategy offers significant advantages over traditional chemical methods, including milder reaction conditions, higher stereoselectivity, and a more sustainable process.[1] The continued discovery and engineering of novel biocatalysts will undoubtedly expand the toolkit available to synthetic chemists, enabling the efficient and environmentally friendly production of complex chiral molecules for the pharmaceutical industry.[4][14]

References

  • US20220042055A1 - Method of reducing aromatic nitro compounds - Google P
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. (URL: [Link])

  • He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(1), 168. (URL: [Link])

  • Wu, L. Y., et al. (2019). Enhancement of Soluble Expression and Biochemical Characterization of Two Epoxide Hydrolases from Bacillus. ResearchGate. (URL: [Link])

  • Sello, G., Orsini, F., Bernasconi, S., & Di Gennaro, P. (2006). Selective Enzymatic Reduction of Aldehydes. Molecules, 11(5), 365-369. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Patel, R. N. (2008). Chemo-enzymatic synthesis of pharmaceutical intermediates. Expert Opinion on Drug Discovery, 3(2), 187-245. (URL: [Link])

  • Fox, K. M., & Fitzpatrick, P. F. (1999). Old Yellow Enzyme: Stepwise reduction of nitro-olefins and catalysis of aci-nitro tautomerization. Proceedings of the National Academy of Sciences, 96(5), 1930-1934. (URL: [Link])

  • Ebrecht, A. C., et al. (2025). Use of Whole Cells and Cell-Free Extracts of Catalase-Deficient E. coli for Peroxygenase-Catalyzed Reactions. Biotechnology and Bioengineering. (URL: [Link])

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (URL: [Link])

  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. (URL: [Link])

  • CN102432566B - 2-(4-phenoxyphenyl)
  • Patel, R. N. (Ed.). (2006). Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press. (URL: [Link])

  • Ni, Y., & Xu, J. H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 911075. (URL: [Link])

  • Fitzgerald, B., et al. (2020). Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. Molecules, 25(22), 5459. (URL: [Link])

  • Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. PMC. (URL: [Link])

  • US5358860A - Stereoselective epoxidation of alkenes by chloroperoxidase - Google P
  • Williams, R. E., & Bruce, N. C. (2003). Biotransformation of Explosives by the Old Yellow Enzyme Family of Flavoproteins. Applied and Environmental Microbiology, 69(8), 4567-4575. (URL: [Link])

  • Campbell, C., et al. (2013). Enzymatic Reduction Method for Nitrate Analysis. American Society for Testing and Materials. (URL: [Link])

  • Wang, Z. J., et al. (2022). Diastereo- and Enantioselective Chemoenzymatic Synthesis of Chiral Tricyclic Intermediate of Anti-HIV Drug Lenacapavir. ACS Catalysis, 12(15), 9406-9412. (URL: [Link])

  • Taha, M., et al. (2020). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Molecules, 25(17), 3986. (URL: [Link])

  • Németh, B., et al. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. Catalysts, 11(3), 374. (URL: [Link])

  • Sello, G., et al. (2006). Selective Enzymatic Reduction of Aldehydes. Molecules, 11(5), 365-369. (URL: [Link])

  • Adamo, M. F. A., & Pesciaioli, F. (2016). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Catalysis, 6(11), 7854-7871. (URL: [Link])

  • Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21(16), 4368-4379. (URL: [Link])

  • de Léséleuc, M., et al. (2019). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. The Journal of Organic Chemistry, 84(11), 7351-7359. (URL: [Link])

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. (URL: [Link])

  • Toogood, H. S., et al. (2023). The Hidden Biocatalytic Potential of the Old Yellow Enzyme Family. bioRxiv. (URL: [Link])

  • Ni, Y., et al. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). Catalysts, 11(4), 493. (URL: [Link])

  • Kulkarni, M. G., et al. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 215-217. (URL: [Link])

  • Nivinskas, H., et al. (1998). Old yellow enzyme: Reduction of nitrate esters, glycerin trinitrate, and propylene 1,2-dinitrate. Proceedings of the National Academy of Sciences, 95(10), 5419-5423. (URL: [Link])

  • EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google P
  • Zlamal, F., et al. (2024). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. ACS Omega. (URL: [Link])

  • Kim, G. J. (2010). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 15(3), 1628-1653. (URL: [Link])

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. (URL: [Link])

  • Enantioselective reduction of ketones - Wikipedia. (URL: [Link])

Sources

Application Notes and Protocols for 2-(4-(benzyloxy)-3-nitrophenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Versatile Oxirane Intermediate

2-(4-(benzyloxy)-3-nitrophenyl)oxirane is a highly functionalized epoxide that serves as a critical building block in modern medicinal chemistry. Its strategic combination of a reactive oxirane ring, a benzyloxy protecting group, and a nitro-activated phenyl ring makes it a valuable precursor for the synthesis of complex pharmaceutical agents. The benzyloxy group offers a stable yet readily cleavable protecting group for the phenolic hydroxyl, while the nitro group can be a handle for further chemical transformations or a key pharmacophoric element. This document provides a comprehensive guide to the applications and experimental protocols involving this versatile research chemical.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₃NO₄
Molecular Weight 271.27 g/mol
Appearance Yellow to Pale Orange Solid
CAS Number 51582-41-3
Storage 2-8°C, Sealed in a dry environment

Core Application: A Key Intermediate in the Synthesis of (R,R)-Formoterol

The most prominent application of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane is as a pivotal intermediate in the stereoselective synthesis of (R,R)-Formoterol (also known as Arformoterol), a long-acting β2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] The epoxide ring is susceptible to nucleophilic attack by an appropriate amine, leading to the formation of the characteristic amino alcohol side chain of formoterol.

Synthetic Pathway Overview

The synthesis of (R,R)-Formoterol from (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane involves the key step of epoxide ring-opening by a chiral amine, followed by subsequent deprotection and formylation steps.

Synthesis_Pathway A (R)-1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanol B (R)-2-(4-(Benzyloxy)-3- nitrophenyl)oxirane A->B  Base (e.g., K₂CO₃)   D Coupling Product B->D  Heat   C (R)-N-benzyl-1-(4-methoxyphenyl) -propan-2-amine C->D E (R,R)-Formoterol D->E  Deprotection & Formylation  

Caption: Synthetic pathway to (R,R)-Formoterol.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

This protocol is adapted from a patented procedure and describes the intramolecular cyclization of the corresponding bromohydrin to form the epoxide.[1]

Materials:

  • (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromo-ethanol

  • Toluene

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of 46 g (0.33 mol) of K₂CO₃ in 130 mL of toluene and 130 mL of MeOH, add a solution of 90 g (0.25 mol) of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromo-ethanol in 320 mL of toluene and 50 mL of MeOH.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Wash the filter cake with toluene.

  • Combine the filtrate and the toluene washings and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude product.

  • The crude (R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Starting MaterialProductReagentsSolventYield
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromo-ethanol(R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxiraneK₂CO₃Toluene, MeOHTypically high (>90%)
Protocol 2: Coupling of (R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane with a Chiral Amine

This protocol outlines the crucial epoxide ring-opening step to form the backbone of the formoterol molecule. The reaction is typically carried out at elevated temperatures.[1]

Materials:

  • (R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

  • (R)-N-benzyl-2-(4-methoxyphenyl)-1-(methylethylamine) or a similar chiral amine

  • Inert solvent (e.g., toluene or xylene)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • In a reaction vessel equipped with a condenser and a nitrogen inlet, combine equimolar amounts of (R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane and the chiral amine.

  • Add an inert solvent such as toluene.

  • Heat the reaction mixture to a temperature between 110-130°C.

  • Maintain the reaction at this temperature for 20-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel to isolate the desired diastereomer. The separation of diastereomers may also be achieved by crystallization with a chiral acid like tartaric acid.[1]

Exploratory Application: Precursor for Novel Monoamine Oxidase (MAO) Inhibitors

The 4-benzyloxy-3-nitrophenyl scaffold is a key feature in a number of potent and selective monoamine oxidase B (MAO-B) inhibitors.[2] MAO-B is a significant target in the treatment of neurodegenerative diseases like Parkinson's disease. The electrophilic nature of the oxirane ring in 2-(4-(benzyloxy)-3-nitrophenyl)oxirane makes it an attractive starting point for the synthesis of a library of potential MAO inhibitors.

Proposed Synthetic Strategy

The epoxide can undergo ring-opening reactions with various nucleophiles to introduce diverse functionalities. For instance, reaction with different amines, thiols, or azides can lead to a range of amino alcohols, thioethers, or azido alcohols, respectively. These new derivatives can then be evaluated for their MAO inhibitory activity.

MAO_Inhibitor_Synthesis A 2-(4-(Benzyloxy)-3- nitrophenyl)oxirane C Ring-Opened Adducts A->C B Nucleophile (e.g., R-NH₂, R-SH, NaN₃) B->C  Epoxide Ring-Opening   D Library of Potential MAO Inhibitors C->D  Further Functionalization (Optional)  

Caption: Proposed synthesis of potential MAO inhibitors.

This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the 4-benzyloxy-3-nitrophenyl core, potentially leading to the discovery of novel and potent MAO inhibitors.

Safety and Handling

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[3]

  • Hazards: Based on related nitroaromatic and benzylic compounds, potential hazards may include skin and eye irritation.[3] Some nitroaromatic compounds can be harmful if swallowed or inhaled.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

2-(4-(benzyloxy)-3-nitrophenyl)oxirane is a valuable and versatile research chemical with a primary, well-established role in the synthesis of the important bronchodilator, (R,R)-Formoterol. The protocols provided herein offer a starting point for its synthesis and utilization in this context. Furthermore, its structural features suggest its potential as a precursor for the development of novel monoamine oxidase inhibitors, opening avenues for further research and drug discovery. As with all research chemicals, it is imperative to handle this compound with the appropriate safety precautions.

References

  • Process for preparation of intermediates of arformoterol. Google Patents; EP2348013A1.
  • Safety Data Sheet - AA Blocks. Available from: [Link]

  • 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane. Pharmaffiliates. Available from: [Link]

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PMC. Available from: [Link]

  • 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives and related analogues: new reversible, highly potent, and selective monamine oxidase type B inhibitors. PubMed. Available from: [Link]

Sources

Troubleshooting & Optimization

Purification of crude 2-(4-(benzyloxy)-3-nitrophenyl)oxirane by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane

Welcome to the technical support guide for the chromatographic purification of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific separation challenge. The inherent reactivity of the epoxide ring, coupled with the polarity of the nitro and benzyloxy groups, makes this purification a non-trivial task that demands careful methodological consideration to prevent product degradation and ensure high purity.

Section 1: Foundational Principles & Pre-Chromatography Validation

Before attempting a preparative scale purification, it is imperative to understand the physicochemical properties of the target molecule and its potential interactions with the stationary phase. The primary challenge in purifying 2-(4-(benzyloxy)-3-nitrophenyl)oxirane is the acid-sensitivity of the epoxide functional group. Standard silica gel is inherently acidic and can catalyze the hydrolytic ring-opening of the oxirane, leading to the formation of a diol impurity and significantly reducing the yield of the desired product.[1][2]

Q1: How do I know if my compound is stable on standard silica gel?

Answer: You must perform a stability test before packing your column. This is a critical self-validating step to predict the outcome of your chromatography.

Protocol: Silica Gel Stability Test (2D TLC Method)

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, make a single, concentrated spot on the bottom-left corner of a TLC plate, about 1 cm from the edges.

  • First Elution (Dimension 1): Develop the plate in a TLC chamber using a moderately polar solvent system (e.g., 30% ethyl acetate in hexanes).

  • Drying & Rotation: After the first run, remove the plate and mark the solvent front. Dry it completely under a stream of nitrogen or in a vacuum desiccator for at least 20 minutes. This step is crucial to remove all solvent. Then, rotate the plate 90 degrees counter-clockwise so the line of separated spots from the first dimension is now at the bottom.

  • Second Elution (Dimension 2): Place the rotated plate back into the same TLC chamber with the same solvent system and develop it again.

  • Analysis: Visualize the plate under UV light.

    • Stable Compound: If the compound is stable, all spots will align on a 45-degree diagonal line from the origin.

    • Unstable Compound: If the compound is degrading on the silica, you will see new spots appearing off the 45-degree diagonal.[3] This indicates that the compound changed during the time it was adsorbed on the plate, and you must take precautions for the column chromatography.

Section 2: Experimental Protocol for Column Chromatography

This section provides a detailed workflow for the purification. The causality behind each step is explained to empower you to make informed decisions.

Workflow Overview

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Solvent System Optimization Adsorbent 2. Adsorbent Selection & Preparation TLC->Adsorbent Stability 3. Compound Stability Test (2D TLC) Adsorbent->Stability Packing 4. Column Packing (Slurry Method) Stability->Packing Loading 5. Sample Loading (Dry Loading Recommended) Packing->Loading Elution 6. Gradient Elution Loading->Elution Collection 7. Fraction Collection Elution->Collection Analysis 8. TLC Analysis of Fractions Collection->Analysis Pooling 9. Pooling of Pure Fractions Analysis->Pooling Evaporation 10. Solvent Evaporation Pooling->Evaporation

Caption: Workflow for the purification of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane.

Step 1: Selecting the Adsorbent and Solvent System

Adsorbent Choice: Given the acid-sensitivity of the epoxide, standard silica gel should be used with caution or avoided.[1]

  • Recommended: Neutral alumina or deactivated silica gel. Alumina is available in acidic, neutral, or basic forms; the neutral form is most appropriate here.[4][5]

  • Alternative (Deactivated Silica): To deactivate silica gel, prepare a slurry in your starting eluent containing 1% triethylamine. The amine base will neutralize the acidic sites on the silica surface.

Solvent System Optimization (TLC): The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35 . A lower Rf provides better separation on the column. Use a polar stationary phase like silica or alumina for this polar molecule.[6][7]

Solvent System (v/v)PolarityTypical Application
10-40% Ethyl Acetate / HexanesLow to MediumGood starting point for moderately polar compounds.[8]
10-30% Dichloromethane / HexanesLowFor less polar impurities.
1-5% Methanol / DichloromethaneMedium to HighFor highly polar compounds or to increase solvent strength significantly.[9]

Start with 20% Ethyl Acetate/Hexanes and adjust the ratio to achieve the target Rf.

Step 2: Column Packing (Slurry Method)
  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (1-2 cm) of sand.

  • In a separate beaker, create a slurry of your chosen adsorbent (e.g., neutral alumina) in the initial, least polar solvent (e.g., 10% Ethyl Acetate/Hexanes). The amount of adsorbent should be 30-50 times the weight of your crude sample.[4]

  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the adsorbent bed.[10] Add a final layer of sand on top to protect the adsorbent surface.

Step 3: Sample Loading (Dry Loading)

Dry loading is superior for achieving high resolution as it ensures the sample is introduced to the column in a very narrow band.[11]

  • Dissolve your crude material (e.g., 1 g) in a minimal amount of a volatile solvent (like dichloromethane).

  • Add a small amount of the column adsorbent (e.g., 2-3 g of neutral alumina) to this solution.

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

Use a gradient elution strategy, starting with a non-polar solvent system and gradually increasing the polarity. A shallow gradient provides the best resolution.[12][13]

  • Initial Elution: Begin eluting with a low-polarity solvent (e.g., 10% EtOAc/Hexanes) to remove non-polar impurities.

  • Gradient Increase: Gradually increase the percentage of the more polar solvent (EtOAc). For example, you might prepare solvent mixtures in 5% increments (15%, 20%, 25% EtOAc, etc.).

  • Fraction Collection: Collect fractions continuously in test tubes or vials. The size of the fractions should be about 10% of the column volume.

  • TLC Analysis: Analyze the collected fractions by TLC. Spot every few fractions on a single plate to track the elution of your compound.

  • Pooling: Once the pure fractions have been identified, combine them in a larger flask.

  • Solvent Removal: Remove the solvent via rotary evaporation to yield the purified 2-(4-(benzyloxy)-3-nitrophenyl)oxirane.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

G cluster_LowYield cluster_PoorSep cluster_NewSpot Problem Problem LowYield LowYield Problem:c->LowYield:p PoorSep PoorSep Problem:c->PoorSep:p NewSpot NewSpot Problem:c->NewSpot:p LY_Cause1 LY_Cause1 LY_Cause2 LY_Cause2 PS_Cause1 PS_Cause1 PS_Cause2 PS_Cause2 PS_Cause3 PS_Cause3 NS_Cause1 NS_Cause1 LY_Sol1 LY_Sol1 LY_Cause1->LY_Sol1 LY_Sol2 LY_Sol2 LY_Cause2->LY_Sol2 PS_Sol1 PS_Sol1 PS_Cause1->PS_Sol1 PS_Sol2 PS_Sol2 PS_Cause2->PS_Sol2 PS_Sol3 PS_Sol3 PS_Cause3->PS_Sol3 NS_Sol1 NS_Sol1 NS_Cause1->NS_Sol1

Caption: Troubleshooting Decision Tree for Column Chromatography.

Q2: My compound is streaking badly on the TLC plate. What's wrong?

Answer: Streaking is often caused by acidic or basic functional groups interacting too strongly with the stationary phase, or by sample insolubility.

  • Solution 1 (Acidity/Basicity): Since your molecule is neutral, this is less likely. However, if impurities are acidic, they can streak. Add a small amount of a modifier to your eluent: 1% acetic acid for acidic compounds or 1% triethylamine for basic compounds.

  • Solution 2 (Solubility): The compound may be crashing out of the solvent as the TLC plate develops. Try spotting from a more dilute solution or choose a solvent for the crude mixture in which it is more soluble.

Q3: The separation between my product and a close-running impurity is very poor.

Answer: This is a common challenge requiring an adjustment to the separation conditions to increase resolution.

  • Use a Shallower Gradient: If your product elutes at 30% EtOAc, run a very slow, shallow gradient around that concentration (e.g., 20% -> 25% -> 27% -> 30% -> 32% -> 35%). This "stretches" the separation in the region of interest.[13][14]

  • Change Solvent System: Sometimes, changing the solvent composition entirely can alter the selectivity. For example, if you are using Ethyl Acetate/Hexanes, try switching to Dichloromethane/Hexanes or adding a third solvent like toluene. Different solvents interact with your compounds and the stationary phase in unique ways.[15]

Q4: My product eluted from the column much faster than the TLC predicted.

Answer: This discrepancy usually arises from differences between the TLC plate and the column environment.

  • Cause 1 (Activity): The silica on a TLC plate is often more "active" (less water content) than the bulk silica used for a column. This can lead to higher retention on the TLC plate.

  • Cause 2 (Heat of Solvation): As the eluent wets the dry-packed silica in a column, it can release heat. This warming can reduce retention and cause compounds to move faster. Packing the column as a slurry and allowing it to equilibrate can mitigate this.

  • Cause 3 (Overloading): If the column is overloaded, the effective stationary phase surface area per molecule is reduced, leading to faster elution for all compounds.

Q5: I have pure fractions, but after evaporation, the NMR shows impurities. Why?

Answer: This can happen if the compound is unstable under the workup conditions.

  • Thermal Decomposition: The oxirane ring, while relatively stable, can be sensitive to heat.[16] Avoid excessive temperatures on the rotary evaporator. It is better to evaporate the solvent at a lower temperature for a longer time.

  • Concentration Effects: Some decomposition reactions are concentration-dependent. As you concentrate the pure fractions, a previously negligible degradation pathway might become significant. Always work up pure fractions promptly.

References

  • Agilent Technologies. (2014). Gradient Design and Development.
  • University of Rochester, Department of Chemistry.
  • MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • Horváth, G. et al. (2012). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels.
  • University of Rochester, Department of Chemistry.
  • University of Calgary, Department of Chemistry.
  • Molnar Institute.
  • Bitesize Bio. (2022). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
  • ChemistryViews. (2012).
  • Rogers, L. et al. (2014). Thermochemical Studies of Epoxides and Related Compounds.
  • Organic Syntheses. (2025).
  • ResearchGate. (2016).
  • Hawach Scientific. Common Polar Adsorbent.
  • Sorbead India. (2024).
  • University of Colorado Boulder, Department of Chemistry.
  • LCGC International. The Secrets of Successful Gradient Elution.
  • Chemistry LibreTexts. (2022).
  • Chemistry Stack Exchange. (2012).

Sources

Overcoming diastereomeric impurity formation in arformoterol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Overcoming Diastereomeric Impurity Formation in Arformoterol Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing stereochemically pure active pharmaceutical ingredients (APIs) presents significant challenges. This guide is designed for researchers, chemists, and process development professionals working on the synthesis of arformoterol, the therapeutically active (R,R)-enantiomer of formoterol.

Arformoterol's efficacy is intrinsically linked to its specific stereochemistry.[1][2] The presence of its diastereomers—(S,S), (R,S), and (S,R)—not only represents a loss of potency but can also introduce undesirable biological activity, as the (S,S)-enantiomer is known to be proinflammatory without any bronchodilatory effects.[1][2] Therefore, controlling the formation of these impurities is paramount.

This document provides in-depth, practical answers to common issues encountered during arformoterol synthesis, focusing on the root causes of diastereomeric impurity formation and offering robust, field-proven troubleshooting strategies.

Understanding the Stereochemistry of Formoterol

Formoterol possesses two chiral centers, giving rise to four distinct stereoisomers. Arformoterol is specifically the (R,R)-diastereomer. The other three are considered impurities in the final API.[3][4][5]

G cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 Arformoterol\n(R,R) Arformoterol (R,R) Impurity\n(S,S) Impurity (S,S) Arformoterol\n(R,R)->Impurity\n(S,S) enantiomers Impurity\n(R,S) Impurity (R,S) Arformoterol\n(R,R)->Impurity\n(R,S) diastereomers Impurity\n(S,R) Impurity (S,R) Arformoterol\n(R,R)->Impurity\n(S,R) diastereomers Impurity\n(S,S)->Impurity\n(R,S) diastereomers Impurity\n(S,S)->Impurity\n(S,R) diastereomers Impurity\n(R,S)->Impurity\n(S,R) enantiomers

Caption: Stereoisomers of Formoterol.

Q1: What are the primary synthetic routes to arformoterol, and where do diastereomeric impurities typically arise?

A1: There are two main strategies for obtaining enantiomerically pure arformoterol:

  • Asymmetric Synthesis: This is the most direct approach, aiming to create only the desired (R,R) stereochemistry from the outset. This is typically achieved by:

    • Using expensive, enantiopure starting materials.[1]

    • Employing chiral catalysts or auxiliaries to direct the stereochemical outcome of a key reaction. A common example is the asymmetric reduction of a ketone intermediate using chiral oxazaborolidines or Rh-catalyzed transfer hydrogenation.[6][7]

  • Classical Resolution: This method involves synthesizing a mixture of stereoisomers and then separating the desired (R,R)-enantiomer.

    • Often, racemic formoterol ((R,R) and (S,S) mixture) is synthesized first.

    • A chiral resolving agent, such as L-mandelic acid or tartaric acid, is used to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[2][3]

Point of Impurity Formation: The most critical step for controlling diastereomer formation in many synthetic routes is the creation of the second chiral center relative to the first. This often occurs during a reductive amination or the reduction of a ketone to form the secondary alcohol. Poor control at this stage leads to a mixture of (R,R) and (R,S) or (S,R) diastereomers, which can be challenging to separate later.[8]

G A Chiral Amine (R-configuration) C Coupling / Reductive Amination (CRITICAL STEP) A->C B Keto-intermediate B->C D Diastereomeric Mixture (R,R) and (R,S) C->D Poor Stereocontrol G High Diastereomeric Purity (R,R)-Intermediate C->G Optimized Stereocontrol E Subsequent Steps (Deprotection, etc.) D->E F Final Product with Diastereomeric Impurity E->F H Pure Arformoterol (R,R) E->H G->E

Caption: Generalized Arformoterol Synthesis Workflow.

Q2: During a reductive amination step, I'm observing significant formation of the undesired diastereomer. What are the likely causes and how can I improve diastereoselectivity?

A2: This is a classic challenge. Reductive amination involves the formation of an imine or iminium ion, which is then reduced.[9][10] The facial selectivity of the hydride attack on the planar iminium ion determines the stereochemistry of the newly formed chiral center. Low diastereoselectivity is a result of insufficiently different energy barriers for the transition states leading to the desired and undesired diastereomers.

Causality & Troubleshooting: The key is to manipulate reaction conditions to increase the energy difference between the competing transition states.

ParameterCausality & Scientific RationaleTroubleshooting Actions & Recommendations
Reducing Agent The steric bulk and reactivity of the hydride source are critical. Less reactive, bulkier reagents are more sensitive to the steric environment around the iminium ion, leading to higher selectivity.Switch to a milder or bulkier reagent. Move from NaBH₄ to Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is often preferred as it is less toxic and selective for iminium ions over ketones.[3][4][10]
Temperature Lower temperatures increase selectivity. According to the principles of kinetic control, reactions run at lower temperatures are more likely to proceed through the lowest energy transition state, amplifying small energy differences.Decrease the reaction temperature. A common range for this step is -10°C to 5°C .[3][4] Monitor reaction completion, as rates will be slower.
pH Control The reaction pH is crucial. Imine/iminium formation is typically acid-catalyzed, but the reducing agent can be unstable at low pH. Uncontrolled pH can lead to side reactions and poor selectivity.Use a buffer or ionic compound. The addition of an agent like Sodium Acetate Trihydrate helps maintain a stable pH, which can enhance the reaction rate and control the impurity profile.[3][4]
Solvent The solvent can influence the conformation of the substrate and the transition state geometry through solvation effects.Screen a panel of solvents. Common solvents include methanol, ethanol, isopropanol (IPA), and THF.[2][3] The optimal choice is often system-dependent and must be determined empirically.
Catalytic Hydrogenation An alternative to chemical reductants, catalytic hydrogenation can offer high stereoselectivity, especially with chiral catalysts.Explore catalytic hydrogenation. Catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) can be used with a hydrogen source.[2] For asymmetric synthesis, consider transfer hydrogenation with a chiral catalyst system (e.g., Rh-based).[7]

Q3: How can I accurately quantify the levels of (R,S), (S,R), and (S,S) impurities in my final arformoterol product?

A3: Accurate quantification of all four stereoisomers requires a validated, high-resolution analytical method. The gold standard for this is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

Experimental Protocol: Chiral HPLC for Formoterol Stereoisomers

This protocol is a representative method; optimization for your specific system is recommended.

  • Sample Preparation:

    • Accurately weigh and dissolve the arformoterol tartrate sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The key to separation is the chiral stationary phase, which interacts differently with each stereoisomer.

ParameterRecommended Setting
HPLC System Standard HPLC with UV Detector
Column Chiral-AGP, 100 x 4.0 mm, 5 µm[11]
Mobile Phase A 50 mM Sodium Phosphate Buffer, pH 7.0[11]
Mobile Phase B Isopropanol (IPA)[11]
Gradient Isocratic or a shallow gradient depending on resolution
Flow Rate 1.0 - 1.3 mL/min[11]
Column Temperature 30-35°C
Detection Wavelength 215 nm or 242 nm[11][12]
Injection Volume 10-20 µL
  • Data Analysis:

    • Identify the peaks corresponding to each of the four stereoisomers based on their retention times (requires injection of reference standards for each isomer if available, or a racemic mixture).

    • Integrate the peak area for each isomer.

    • Calculate the percentage of each impurity using the formula: % Impurity = (Area_Impurity / Total_Area_All_Isomers) * 100%

G A API Sample (Arformoterol) B Precise Dissolution & Filtration A->B C Chiral HPLC Injection B->C D Chromatographic Separation C->D E UV Detection (242 nm) D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Quantification F->G H Purity Report (% (R,R), % (R,S), etc.) G->H

Caption: Analytical Workflow for Chiral Purity.

Q4: My synthesis involves coupling two chiral fragments. What strategies can I employ to prevent racemization at existing stereocenters?

A4: Preserving the stereochemical integrity of your chiral building blocks is crucial. Racemization or epimerization typically occurs when a stereocenter has an adjacent acidic proton, which can be abstracted by a base, leading to a planar, achiral enolate or similar intermediate.

Prevention Strategies:

  • Use of Non-Nucleophilic Bases: When a base is required, choose a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) over stronger, nucleophilic bases (e.g., sodium hydroxide, alkoxides) that can promote epimerization.

  • Mild Reaction Conditions: Avoid high temperatures. Many coupling reactions can proceed efficiently at or below room temperature. Severe conditions (e.g., temperatures >100°C) can provide enough energy to overcome the barrier to racemization.[8]

  • Protecting Group Strategy: Ensure that functional groups near the stereocenter are adequately protected. For example, protecting a nearby hydroxyl or amine group can prevent it from participating in intramolecular reactions that might compromise the adjacent stereocenter.

  • Reaction Order and Stoichiometry: Carefully control the order of addition and stoichiometry of reagents to minimize side reactions and exposure of the sensitive intermediate to harsh conditions for extended periods.

  • Process Optimization: A well-optimized process will have shorter reaction times, reducing the window for potential epimerization. An industrial-scale process was optimized to avoid racemization risks present in other multi-step syntheses.[1]

By systematically applying these principles of stereocontrol and analytical verification, researchers can effectively troubleshoot and overcome the formation of diastereomeric impurities, leading to a robust and reliable synthesis of high-purity arformoterol.

References

  • Patil, S. P., et al. (2023). Optimization of the Industrial-Scale Manufacturing Process for Arformoterol through Classical Resolution of Formoterol. ACS Omega. Available at: [Link]

  • Google Patents. (2009). WO2009147383A1 - Process for the synthesis of arformoterol.
  • European Patent Office. (2011). EP2285770A1 - PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. Available at: [Link]

  • Akapo, S. O., et al. (2009). Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Google Patents. (2015). US9029421B2 - Process for the synthesis of arformoterol.
  • Hett, R., et al. (1997). Enantio- and Diastereoselective Synthesis of all Four Stereoisomers of Formoterol. Tetrahedron Letters. Available at: [Link]

  • Google Patents. (1995). US5434304A - Process for preparing formoterol and related compounds.
  • New Drug Approvals. (2016). Arformoterol, (R,R)-Formoterol For Chronic obstructive pulmonary disease (COPD). Available at: [Link]

  • ResearchGate. Synthesis of (R,R)-formoterol. Reaction conditions. Available at: [Link]

  • PubMed. (2013). The asymmetric synthesis of (R,R)-formoterol via transfer hydrogenation with polyethylene glycol bound Rh catalyst in PEG2000 and water. Available at: [Link]

  • ResearchGate. (2025). analytical method development and validation of arformoterol in pharmaceutical dosage form by using rp-hplc method. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Myers, A. Chem 115. C!N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Alkene Epoxidation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for alkene epoxidation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their epoxidation reactions. My aim is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively.

I. Initial Diagnosis: Where is My Reaction Failing?

Low conversion is a frustrating issue that can stem from multiple points in your experimental setup. Before diving into specific components, let's start with a high-level diagnostic approach.

Q1: My TLC/GC-MS/NMR analysis shows a large amount of unreacted starting material after the expected reaction time. What are the first things I should check?

A1: When faced with low conversion, a systematic approach is crucial. The primary culprits can be broadly categorized into three areas: the integrity of your reagents, the activity of your catalyst (if applicable), and the reaction conditions.

Here is a logical workflow to begin your troubleshooting process:

G start Low Conversion Observed reagents 1. Verify Reagent Integrity (Alkene, Oxidant, Solvent) start->reagents Start Here catalyst 2. Assess Catalyst Activity (If applicable) reagents->catalyst conditions 3. Review Reaction Conditions (Temp, Time, pH, Atmosphere) catalyst->conditions outcome Identify Root Cause conditions->outcome

Caption: Initial troubleshooting workflow for low epoxidation conversion.

Start by scrutinizing your starting materials, as they are often the source of the problem.

II. Deep Dive: Reagent-Related Issues

The quality and handling of your alkene, oxidant, and solvent are paramount. Impurities or degradation can halt your reaction before it even has a chance to start.

Q2: How can I be sure my alkene starting material is not the problem?

A2: Alkene quality is critical. Electron-rich alkenes are more nucleophilic and generally react faster. However, certain impurities can act as catalyst poisons or react preferentially with your oxidant.

  • Causality: Peroxide impurities in commercially available alkenes (from prolonged storage and exposure to air) can react with catalysts or decompose the oxidant. Aldehydes or ketones, present as oxidation byproducts, can also lead to unwanted side reactions.

  • Troubleshooting Steps:

    • Purity Check: Run a fresh ¹H NMR or GC-MS of your alkene to check for unexpected signals or peaks.

    • Peroxide Test: Test for peroxide impurities in your alkene, especially if it has been stored for a long time. A simple method involves using peroxide test strips or the qualitative iodide test described below.

    • Purification: If impurities are suspected, purify the alkene. Passing it through a short plug of activated basic alumina is often effective at removing acidic impurities and peroxides. Distillation is also an option for volatile alkenes.

Protocol: Qualitative Peroxide Test for Solvents and Reagents
  • Add 1 ml of the alkene to be tested to a test tube.

  • Prepare a fresh solution of potassium iodide (100 mg) in 1 ml of glacial acetic acid.

  • Add the potassium iodide solution to the alkene.

  • A yellow to brown color indicates the presence of peroxides.

Q3: My oxidant (e.g., m-CPBA, Hydrogen Peroxide) might be old. How do I check its activity and what are the consequences of using a degraded oxidant?

A3: Oxidants, particularly peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂), are prone to degradation over time, leading to a lower effective concentration and consequently, low conversion.[1]

  • Causality: The active oxygen content of the oxidant is what drives the epoxidation.[2] m-CPBA, for instance, slowly decomposes into 3-chlorobenzoic acid and oxygen.[1] Hydrogen peroxide can decompose into water and oxygen, a reaction often catalyzed by trace metal impurities.[3]

  • Troubleshooting Steps:

    • Check the Purity of m-CPBA: Commercial m-CPBA is typically sold at ~77% purity, with the main impurity being 3-chlorobenzoic acid.[1] If it's old, the purity will be lower. You can perform a titration to determine the active oxygen content.

    • Verify H₂O₂ Concentration: The concentration of aqueous hydrogen peroxide solutions can decrease over time. Use a standard titration method (e.g., with potassium permanganate) or commercially available test strips to verify its concentration.[4]

    • Use a Fresh Batch: The simplest solution is often to use a fresh bottle of the oxidant. For sensitive reactions, it is best practice to use a newly purchased bottle or one that has been stored correctly and is within its expiry date.

OxidantCommon Issues & StorageVerification Method
m-CPBA Decomposes to 3-chlorobenzoic acid.[1] Store in a refrigerator in a plastic container.Iodometric titration to determine active oxygen content.
Hydrogen Peroxide Decomposes to H₂O and O₂.[3] Store in a vented, opaque container in a cool, dark place.Permanganate titration or peroxide test strips.[4]
tert-Butyl Hydroperoxide (TBHP) Can degrade, especially if not anhydrous when required.Iodometric titration.
Q4: Could my choice of solvent or the presence of water be inhibiting the reaction?

A4: Absolutely. The solvent plays a crucial role in solubilizing reactants and can influence reaction rates and selectivity.[5][6] The presence of water can be particularly detrimental in certain epoxidation systems.

  • Causality & System-Specific Effects:

    • m-CPBA Reactions: Generally performed in non-aqueous, aprotic solvents like dichloromethane (DCM) or chloroform to prevent the acid-catalyzed ring-opening of the newly formed epoxide to a diol.[7]

    • Sharpless Asymmetric Epoxidation: This reaction is notoriously sensitive to water. Water hydrolyzes the titanium isopropoxide catalyst, rendering it inactive.[8] The use of 3Å molecular sieves is highly recommended to sequester any trace amounts of water.[8]

    • Hydrogen Peroxide-Based Systems: The effect of water is more complex. In some cases, a biphasic system is used, and phase-transfer catalysts may be necessary. In others, like with titanium silicalite-1 (TS-1) catalysts, the solvent composition can significantly impact the stability of intermediates and transition states.[5]

  • Troubleshooting Steps:

    • Use Dry Solvents: For water-sensitive reactions, always use freshly dried solvents.

    • Add Drying Agents: For reactions like the Sharpless epoxidation, add activated 3Å molecular sieves to the reaction mixture.[8]

    • Consider Solvent Polarity: Ensure your solvent can dissolve all reactants adequately. Poor solubility can lead to slow reaction rates.[5]

III. Catalyst-Related Problems

For metal-catalyzed or organocatalyzed epoxidations, the health of your catalyst is a primary determinant of success.

Q5: I am using a heterogeneous catalyst, and I'm seeing a drop in conversion, especially when I reuse the catalyst. What's happening?

A5: Heterogeneous catalysts are prone to deactivation through several mechanisms. Understanding these can help you restore or improve performance.

  • Causality:

    • Leaching: The active metal species may leach from the solid support into the reaction mixture, reducing the number of active sites.

    • Fouling/Coking: The catalyst surface can be blocked by polymeric byproducts or strongly adsorbed species (including the product epoxide), preventing the substrate from reaching the active sites.[9]

    • Sintering: At higher temperatures, metal nanoparticles on a support can agglomerate, reducing the active surface area.

G start Low Conversion with Heterogeneous Catalyst leaching Metal Leaching start->leaching Possible Cause fouling Fouling/Coking start->fouling Possible Cause sintering Sintering start->sintering Possible Cause leaching_diag Diagnose: Analyze filtrate for metal content (ICP-MS) leaching->leaching_diag fouling_diag Diagnose: Characterize catalyst (TGA, BET, TEM) fouling->fouling_diag sintering_diag Diagnose: Characterize catalyst (TEM, XRD) sintering->sintering_diag

Caption: Common deactivation pathways for heterogeneous epoxidation catalysts.

  • Troubleshooting and Diagnostic Experiments:

    • Leaching Test: After the reaction, filter off the catalyst and add a fresh batch of alkene and oxidant to the filtrate. If the reaction proceeds, it indicates that the active species has leached into the solution. For a more quantitative measure, analyze the metal content of the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Catalyst Characterization: Analyze the used catalyst and compare it to the fresh catalyst.

      • Thermogravimetric Analysis (TGA): Can reveal the presence of coke or adsorbed organic species.

      • Brunauer-Emmett-Teller (BET) analysis: Measures surface area, which may decrease due to pore blockage.

      • Transmission Electron Microscopy (TEM): Can visualize changes in nanoparticle size (sintering) or surface deposits.

    • Regeneration: Depending on the cause of deactivation, regeneration may be possible. This often involves calcination at high temperatures to burn off organic residues. Follow established protocols for your specific catalyst system.

Q6: In my Sharpless Asymmetric Epoxidation, the enantioselectivity is high but the conversion is low. What does this suggest?

A6: This specific scenario strongly points towards a problem with catalyst turnover, likely due to the presence of water.

  • Causality: The Sharpless epoxidation catalyst, a titanium-tartrate complex, is formed in situ.[10] Water reacts with the titanium(IV) isopropoxide precursor to form titanium oxides, which are inactive for the catalytic cycle.[8] If a small amount of active catalyst forms, it will produce the product with high enantioselectivity, but the reaction will stop once this catalyst is consumed or deactivated, resulting in low overall conversion.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and reagents.

    • Use Molecular Sieves: Add freshly activated 3Å powdered molecular sieves to the reaction mixture before adding the titanium catalyst. This is the most common and effective solution.[8]

    • Check the TBHP: Use anhydrous tert-butyl hydroperoxide in a non-polar solvent like decane or toluene.

IV. Reaction Conditions and Side Reactions

Even with perfect reagents and an active catalyst, suboptimal reaction conditions can lead to poor outcomes.

Q7: I see my starting material being consumed, but my epoxide yield is still low. What are the likely side reactions?

A7: The most common side reaction is the ring-opening of the desired epoxide to form a 1,2-diol.[11] Other side reactions can also occur depending on the oxidant and substrate.

G Alkene Alkene Epoxide Desired Epoxide Alkene->Epoxide Epoxidation (Desired Pathway) Other Other Side Products (e.g., over-oxidation) Alkene->Other Competing Reactions Diol Side Product: 1,2-Diol Epoxide->Diol Ring-Opening (e.g., by H₂O/Acid)

Caption: Competition between desired epoxidation and common side reactions.

  • Causality of Diol Formation:

    • Acid-Catalyzed Opening: If your reaction conditions are acidic (e.g., from the carboxylic acid byproduct of a peroxyacid oxidant), the epoxide can be protonated and then attacked by a nucleophile, most commonly water, to yield a trans-diol.[11]

    • Base-Catalyzed Opening: While less common during the reaction itself, epoxide opening can occur under basic workup conditions if not handled carefully.

  • Detection and Prevention:

    • Analytical Monitoring:

      • TLC: Diols are typically much more polar than their corresponding epoxides. You will see a spot with a much lower Rf value.

      • ¹H NMR: The characteristic epoxide protons (typically ~2.9-3.2 ppm) will be absent, and you will see broad signals for the hydroxyl protons and signals for the C-H protons adjacent to the hydroxyl groups.[12][13]

      • GC-MS: Can be used to identify the diol, though derivatization might be necessary for better chromatographic performance.[14]

    • Prevention Strategies:

      • Buffer the Reaction: When using peroxyacids like m-CPBA, adding a mild base like sodium bicarbonate can neutralize the carboxylic acid byproduct and prevent acid-catalyzed ring-opening.

      • Control Temperature: Epoxidation is exothermic. Running the reaction at low temperatures (e.g., 0 °C) can often improve selectivity by disfavoring the higher activation energy pathways of side reactions.

      • Anhydrous Workup: During workup, ensure conditions are not overly acidic or basic for extended periods if your epoxide is sensitive.

Q8: How critical are temperature and reaction time?

A8: These parameters are highly interdependent and crucial for optimizing conversion and selectivity.

  • Temperature:

    • Low Temperature: Generally favors selectivity and minimizes side reactions, including epoxide decomposition or rearrangement. For many sensitive substrates, reactions are run at 0 °C or even lower.

    • Higher Temperature: Increases the reaction rate, which can be useful for less reactive (electron-poor) alkenes. However, it also increases the rate of side reactions and oxidant decomposition.

  • Reaction Time:

    • Too Short: Incomplete conversion.

    • Too Long: Can lead to product degradation, especially if the epoxide is unstable under the reaction conditions.

  • Troubleshooting Steps:

    • Monitor the Reaction: The best approach is to monitor the reaction progress by TLC or GC at regular intervals. This allows you to quench the reaction once the starting material is consumed, maximizing the yield of the desired epoxide before it has a chance to decompose.

    • Systematic Optimization: If conversion is low, consider incrementally increasing the temperature or reaction time while carefully monitoring for the appearance of byproducts.

By methodically addressing these potential points of failure, you can effectively diagnose the root cause of low conversion rates and optimize your alkene epoxidation reactions for success.

References

  • Adolfsson, H., Copéret, C., Chiang, J. P., & Yudin, A. K. (2000). Methyltrioxorhenium-Catalyzed Epoxidation of Alkenes with H2O2/3-Cyanopyridine. The Journal of Organic Chemistry, 65(25), 8651–8658. [Link]

  • LibreTexts. (2021). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]

  • LibreTexts. (2021). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2018). Epoxidation of Alkenes. YouTube. [Link]

  • Missouri S&T. (n.d.). Appendix A Peroxide Test Protocol. Environmental Health and Safety. [Link]

  • Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide. [Link]

  • Strukul, G. (Ed.). (1992). Catalytic Oxidations with Hydrogen Peroxide as Oxidant. Springer.
  • Miyake, Y., Yokomizo, K., & Matsuzaki, N. (2014). New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 62(4), 893-898. [Link]

  • Armarego, W. L. F., & Perrin, D. D. (1997). Purification of Laboratory Chemicals (4th ed.). Pergamon Press.
  • Gounder, R., & Iglesia, E. (2012). The roles of solvation and confinement in alkene epoxidation with H2O2 on titanosilicates. Chemical Communications, 48(8), 1036-1038. [Link]

  • Kokotos, C. G., & Limnios, D. (2015). Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. Chemical Science, 6(1), 533-537. [Link]

  • van der Made, A. W., van Gerwen, M. J. P., Drenth, W., & Nolte, R. J. M. (1989). Effect of pH on the epoxidation of alkenes by the cytochrome P-450 model manganese(III) porphyrin. Journal of the Royal Netherlands Chemical Society, 108(5), 187-188. [Link]

  • Orient J Chem. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. [Link]

  • Wu, Y. D., & Houk, K. N. (1991). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Journal of the American Chemical Society, 113(7), 2353-2360. [Link]

  • Zalomaeva, O. V., Ivanchikova, I. D., Maksimchuk, N. V., & Kholdeeva, O. A. (2022). Alkene Epoxidation and Thioether Oxidation with Hydrogen Peroxide Catalyzed by Mesoporous Zirconium-Silicates. Catalysts, 12(7), 789. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • Nanalysis. (n.d.). Regioselective Epoxidation of Carvone. [Link]

  • MilliporeSigma. (n.d.). Peroxide Test. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145–269. [Link]

  • Pearson. (n.d.). Sharpless Epoxidation. [Link]

  • WikiEducator. (n.d.). TESTING FOR THE PRESENCE OF PEROXIDES. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. [Link]

  • Google Patents. (n.d.).
  • Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3302-3316. [Link]

  • Dyson, P. J., & Jessop, P. G. (2016). rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. [Link]

  • Cova, U., et al. (2020). 1H NMR-based analytical method: A valid and rapid tool for the epoxidation processes. Fuel, 277, 118182. [Link]

  • MDPI. (2021). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2019). Clean protocol for deoxygenation of epoxides to alkenes: Via catalytic hydrogenation using gold. [Link]

  • MDPI. (2024). Research and Developments of Heterogeneous Catalytic Technologies. [Link]

  • University of California, Irvine. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • Chemistry Steps. (n.d.). Epoxidation of Alkenes. [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]

  • ResearchGate. (2015). Epoxidation of electron-deficient alkenes using heterogeneous basic catalysts. [Link]

  • Diva-portal.org. (2022). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. [Link]

  • ResearchGate. (2017). GC-MS chromatogram showing epoxide products starting from R.... [Link]

  • ACS Publications. (2000). MCPBA Epoxidation of Alkenes: Reinvestigation of Correlation between Rate and Ionization Potential. [Link]

  • ResearchGate. (2016). Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions. [Link]

  • NIH. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. [Link]

  • PubMed. (2014). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. [Link]

  • ResearchGate. (2017). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. [Link]

Sources

Avoiding hazardous reagents in 2-(4-(benzyloxy)-3-nitrophenyl)oxirane synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane, a key intermediate in pharmaceutical development. This resource is designed for researchers, scientists, and drug development professionals seeking to navigate the synthesis of this compound while prioritizing laboratory safety and environmental responsibility. Traditional synthesis pathways for this molecule often involve hazardous reagents that pose significant risks. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions, with a core focus on adopting safer, more sustainable chemical practices without compromising yield or purity.

Our approach is grounded in the principles of green chemistry, offering field-proven insights into alternative reagents and methodologies. Every protocol and recommendation is presented with a clear explanation of the underlying chemical principles, ensuring a trustworthy and authoritative resource for your laboratory work.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane, with an emphasis on mitigating hazards.

Nitration of 4-Benzyloxybenzaldehyde

Q1: What are the primary hazards associated with the traditional nitration of 4-benzyloxybenzaldehyde?

A1: The conventional method for nitrating 4-benzyloxybenzaldehyde typically employs a mixture of concentrated nitric acid and sulfuric acid. This combination, while effective, is notoriously hazardous. The primary risks include:

  • Extreme Corrosivity: Both acids are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[1][2]

  • Toxic Fume Generation: The reaction can release toxic nitrogen oxide (NOx) fumes, which are harmful upon inhalation.[1]

  • Exothermic Reaction: The nitration reaction is highly exothermic, posing a risk of thermal runaway if not carefully controlled.

  • Environmental Concerns: The disposal of large quantities of acidic waste presents a significant environmental challenge.

Q2: Are there safer, "greener" alternatives for the nitration step?

A2: Yes, several safer and more environmentally benign methods for aromatic nitration have been developed. These "green chemistry" approaches minimize the use of hazardous reagents and reduce waste. Viable alternatives include:

  • Solid Acid Catalysts: Using solid acid catalysts, such as zeolites, offers a reusable and less corrosive alternative to sulfuric acid. These catalysts can provide high activity and selectivity for the desired product.[3]

  • Calcium Nitrate in Acetic Acid: A mixture of calcium nitrate and acetic acid provides an efficient and milder nitrating agent, particularly for activated phenolic compounds. This method avoids the use of strong, corrosive acids.[4][5]

  • Enzymatic Nitration: Biocatalytic methods using enzymes like peroxidases can achieve nitration under mild, aqueous conditions. This approach offers high selectivity and is inherently safer.[6][7][8]

Epoxidation via the Darzens Reaction

Q3: The Darzens reaction is a common method for forming the oxirane ring. What are the hazardous reagents typically used?

A3: The Darzens reaction, or glycidic ester condensation, involves the reaction of an α-haloester with a carbonyl compound in the presence of a base.[9][10] Traditionally, strong bases are used to deprotonate the α-haloester, which can be hazardous. A commonly used, yet hazardous, base is sodium hydride (NaH) . The primary hazards associated with sodium hydride include:

  • Flammability and Reactivity: Sodium hydride is a flammable solid that reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[11] It is often supplied as a dispersion in mineral oil to mitigate this, but careful handling is still required.

  • Causticity: Upon contact with moisture, it forms sodium hydroxide, which is corrosive.

Q4: How can I avoid using hazardous bases like sodium hydride in the Darzens reaction?

A4: A significantly safer approach is to employ Phase-Transfer Catalysis (PTC) . This methodology facilitates the transfer of a reactant from one phase to another where the reaction occurs. In the context of the Darzens reaction, PTC allows for the use of milder, less hazardous bases like potassium carbonate (K2CO3) or even triethylamine (Et3N) in a biphasic system (e.g., liquid-liquid).[12][13] The phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide or carbonate ion into the organic phase to effect the deprotonation, thus avoiding the need for highly reactive and anhydrous conditions required for sodium hydride.

Q5: Are there alternative reactions to the Darzens condensation for this epoxidation?

A5: Yes, the Corey-Chaykovsky reaction is an excellent alternative for the synthesis of epoxides from aldehydes.[14][15] This reaction utilizes a sulfur ylide, which is generated in situ from a sulfonium salt and a base. While strong bases can be used to generate the ylide, the reaction itself is often highly efficient and can be more selective than the Darzens reaction for certain substrates.[16][17][18]

Troubleshooting Guides

This section provides practical solutions to common experimental issues encountered during the synthesis of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane.

Guide 1: Low Yield in the Nitration of 4-Benzyloxybenzaldehyde
Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Rationale: This ensures the reaction is allowed to proceed to completion before workup.
2. Optimize Reaction Time and Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature (if using a milder nitrating agent). Rationale: Reaction kinetics are temperature-dependent; a modest increase can improve the rate and overall conversion.
Side Reactions/Product Degradation 1. Control Temperature: Maintain the recommended reaction temperature, especially when using strong acid mixtures. Perform the reaction in an ice bath to dissipate heat. Rationale: Overheating can lead to the formation of undesired byproducts and decomposition of the product.
2. Use a Milder Nitrating Agent: Switch to a greener alternative like calcium nitrate/acetic acid or a solid acid catalyst. Rationale: These reagents are less aggressive and can minimize side reactions, leading to a cleaner reaction profile and higher yield of the desired isomer.
Poor Regioselectivity 1. Employ a Shape-Selective Catalyst: When using solid acid catalysts, choose one with pore structures that favor the formation of the desired isomer (in this case, nitration ortho to the benzyloxy group and meta to the aldehyde). Zeolite beta has shown good para-selectivity in other systems, so careful selection is key.[3] Rationale: The confined environment within the catalyst's pores can sterically hinder the formation of certain isomers, thereby enhancing regioselectivity.
Losses During Workup/Purification 1. Careful Extraction: Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. Rationale: The product may have some solubility in the aqueous phase, leading to losses if not thoroughly extracted.
2. Optimize Chromatography: If purifying by column chromatography, select an appropriate solvent system to ensure good separation from starting material and byproducts. Rationale: Poor separation will lead to impure fractions and a lower isolated yield of the pure product.
Guide 2: Issues with the Darzens Epoxidation Step
Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Product Formation 1. Ensure Anhydrous Conditions (if using NaH): If you must use sodium hydride, ensure all glassware is flame-dried and solvents are anhydrous. Rationale: Sodium hydride reacts violently with water, and even trace amounts of moisture will quench the reagent.
2. Switch to Phase-Transfer Catalysis (PTC): If the reaction is sluggish with milder bases, introduce a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with a base like potassium carbonate. Rationale: PTC facilitates the reaction between reactants in different phases, often allowing for milder conditions and improved yields.[12][13][19]
3. Consider the Corey-Chaykovsky Reaction: As an alternative, this reaction is often very efficient for forming epoxides from aldehydes. Rationale: The mechanism of the Corey-Chaykovsky reaction is different from the Darzens and may be more favorable for your specific substrate.[14][15][16]
Formation of Byproducts 1. Control Reaction Temperature: Perform the reaction at the recommended temperature to minimize side reactions. Rationale: Higher temperatures can promote side reactions such as aldol condensation of the starting aldehyde or decomposition of the product.
2. Slow Addition of Reagents: Add the base or the α-haloester slowly to the reaction mixture. Rationale: Slow addition helps to control the exotherm of the reaction and maintain a low concentration of the reactive enolate, which can minimize side reactions.
Poor Stereoselectivity (cis/trans mixture) 1. Vary the Solvent and Cation: The stereochemical outcome of the Darzens reaction can be influenced by the solvent and the counter-ion of the base. Experiment with different solvents and bases. Rationale: The solvent and cation can affect the stability and geometry of the intermediate halohydrin alkoxide, which in turn influences the stereochemistry of the subsequent intramolecular SN2 reaction.
Difficult Purification 1. Optimize Crystallization: If the product is a solid, try different solvent systems for recrystallization to improve purity. Rationale: Finding an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key for effective purification by recrystallization.
2. Chromatographic Purification: If the product is an oil or difficult to crystallize, use column chromatography with a carefully selected eluent system. Rationale: Chromatography is a powerful technique for separating compounds with similar polarities.

Visualizing Safer Synthesis Pathways

To better illustrate the alternative, safer synthesis routes, the following diagrams outline the key transformations.

Nitration of 4-Benzyloxybenzaldehyde

Safer Nitration Pathways Start 4-Benzyloxybenzaldehyde Traditional Traditional Method: HNO₃ / H₂SO₄ (Hazardous) Start->Traditional High Risk Green Green Alternatives Start->Green Safer Route Product 4-(Benzyloxy)-3-nitrobenzaldehyde Traditional->Product SolidAcid Solid Acid Catalyst (e.g., Zeolite) Green->SolidAcid CaNO3 Ca(NO₃)₂ / Acetic Acid Green->CaNO3 Enzymatic Enzymatic Nitration (e.g., Peroxidase) Green->Enzymatic SolidAcid->Product CaNO3->Product Enzymatic->Product

Caption: Alternative, safer pathways for the nitration of 4-benzyloxybenzaldehyde.

Epoxidation of 4-(Benzyloxy)-3-nitrobenzaldehyde

Safer Epoxidation Pathways cluster_darzens Darzens Reaction cluster_corey Corey-Chaykovsky Reaction Start 4-(Benzyloxy)-3-nitrobenzaldehyde + α-haloester Darzens_Hazardous Strong Base (e.g., NaH) (Hazardous) Start->Darzens_Hazardous Darzens_Safe Phase-Transfer Catalysis (e.g., K₂CO₃ + PTC) (Safer) Start->Darzens_Safe Corey Sulfur Ylide (Alternative) Start->Corey Alternative Route Product 2-(4-(benzyloxy)-3-nitrophenyl)oxirane Darzens_Hazardous->Product Darzens_Safe->Product Corey->Product

Caption: Safer alternatives to hazardous bases in the epoxidation step.

Experimental Protocols

Protocol 1: Nitration of 4-Benzyloxybenzaldehyde using Calcium Nitrate

This protocol is adapted from green chemistry principles and offers a safer alternative to the mixed acid method.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-benzyloxybenzaldehyde (1 equivalent) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) (1.5 equivalents).

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-water.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-(benzyloxy)-3-nitrobenzaldehyde.

Protocol 2: Epoxidation using Phase-Transfer Catalysis (PTC)

This protocol outlines a safer Darzens condensation using a phase-transfer catalyst.[12][13]

  • Reaction Setup: To a round-bottom flask, add 4-(benzyloxy)-3-nitrobenzaldehyde (1 equivalent), an α-haloester (e.g., ethyl chloroacetate, 1.2 equivalents), and a suitable organic solvent (e.g., toluene or dichloromethane).

  • Catalyst and Base Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents) and a saturated aqueous solution of a mild base (e.g., potassium carbonate).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-(4-(benzyloxy)-3-nitrophenyl)oxirane by column chromatography on silica gel.

By adopting these safer, more sustainable methodologies, researchers can significantly reduce the risks associated with the synthesis of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane, contributing to a safer laboratory environment and minimizing environmental impact.

References

  • One-pot synthesis of epoxides from benzyl alcohols and aldehydes. (2018). Beilstein Journals. [Link]

  • Darzens Reaction. Organic Chemistry Portal. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Selective nitration of aromatic compounds by solid acid catalysts. (1995). RSC Publishing. [Link]

  • Synthesis of 4-hydroxy-3-nitro benzaldehyde using green chemistry principles. Science Park. [Link]

  • Enzymatic nitration of phenols. (2000). ResearchGate. [Link]

  • Sodium Hydride - Standard Operating Procedure. (2012). UC Santa Barbara. [Link]

  • Darzens reaction. Wikipedia. [Link]

  • An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts. (2008).
  • Phase Transfer Catalysis of Henry and Darzens Reactions. (2011). Scirp.org. [Link]

  • Sodium hydride. Wikipedia. [Link]

  • Process for the synthesis of arformoterol. (2009).
  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. [Link]

  • Enzymatic nitration of phytophenolics: evidence for peroxynitrite-independent nitration of plant secondary metabolites. (2003). PubMed. [Link]

  • Substitute sodium hydride for potassium hydride? (2009). Sciencemadness Discussion Board. [Link]

  • Experimental and calculated concentrations for the benzaldehyde nitration in mixed acid. ResearchGate. [Link]

  • New Jersey Department of Health - Nitric Acid - Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2023). ResearchGate. [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Liquid-phase Catalytic Continuous-Flow Aromatic Nitration Reactions with Conc. HNO3 on Modified Mixed-Metal Oxide Composites as High-Yielding Solid Acid Catalysts. (2023). ACS Publications. [Link]

  • Darzens Condensation. Master Organic Chemistry. [Link]

  • Catalytic Mechanism of Aromatic Nitration by Cytochrome P450 TxtE: Involvement of a Ferric-Peroxynitrite Intermediate. (2020). ACS Publications. [Link]

  • Phase Transfer Catalysis of Henry and Darzens Reactions. (2011). ResearchGate. [Link]

  • Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. (2021). ACS Publications. [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research. (2024). Oreate AI. [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021). ACS Publications. [Link]

  • Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. P. Venturello and M. Barbero. [Link]

  • Handling Nitric Acid: Best Practices for Corrosive Chemical Management. (2024). The Safety Master. [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]

  • Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. Jetir.org. [Link]

  • Corey-Chaykovsky Reactions. NROChemistry. [Link]

  • Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Aidic. [Link]

  • Hazardous reagent substitution: A pharmaceutical perspective. (2018). ResearchGate. [Link]

  • Enantioselective epoxidation of electron-deficient olefins: an organocatalytic approach. PubMed. [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid. (2018). LSU Health Shreveport. [Link]

  • Catalytic nitration of aromatic compounds catalyzed by solid acid. ResearchGate. [Link]

  • Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. (2024). PMC - NIH. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. [Link]

  • Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids. University of Georgia. [Link]

  • Alkenes to Epoxides, Part 3: Electron-Deficient Alkenes. (2022). YouTube. [Link]

  • NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. National Chemical Laboratory. [Link]

  • Nitration of Phenols (video). Khan Academy. [Link]

  • Green microwave nitration as an undergraduate organic chemistry lab procedure. Gordon College. [Link]

  • Specific Solvent Issues with the SNAr Reaction. Wordpress. [Link]

  • Solid-Phase Aromatic Nitration with Mg(NO3)2 on Silica Gel. (2017). SciRP.org. [Link]

  • Darzens reaction. (2020). L.S.College, Muzaffarpur. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Significance of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane

The molecule 2-(4-(benzyloxy)-3-nitrophenyl)oxirane incorporates several key functional groups that contribute to its chemical reactivity and spectroscopic signature. The presence of a strained oxirane (epoxide) ring makes it a versatile precursor for the synthesis of various derivatives through ring-opening reactions. The substituted aromatic ring, featuring a benzyloxy and a nitro group, introduces electronic effects that modulate the reactivity of both the aromatic system and the epoxide. Understanding the precise arrangement of these groups is crucial for predicting its behavior in chemical reactions and biological systems.

Predictive ¹H NMR Analysis

The ¹H NMR spectrum of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane is expected to exhibit distinct signals corresponding to the protons of the oxirane ring, the benzyloxy group, and the substituted aromatic ring. The anticipated chemical shifts are influenced by the electronic environment of each proton.

A. The Oxirane Ring Protons: The three protons on the epoxide ring (Ha, Hb, and Hc) are expected to appear in the upfield region of the spectrum, typically between 2.5 and 4.5 ppm. The exact chemical shifts will be influenced by the neighboring aromatic ring. These protons form an AMX spin system, and their signals will appear as doublets of doublets due to geminal and vicinal coupling.

B. The Benzyloxy Group Protons: The benzyloxy group will give rise to two sets of signals. The two methylene protons (CH₂) will appear as a singlet around 5.0-5.2 ppm. The five protons of the phenyl ring will resonate in the aromatic region, typically between 7.3 and 7.5 ppm, likely as a complex multiplet.

C. The Substituted Aromatic Ring Protons: The three protons on the 4-(benzyloxy)-3-nitrophenyl ring (H-2, H-5, and H-6) will appear in the downfield region of the aromatic spectrum due to the deshielding effects of the nitro group and the oxygen atom. The proton ortho to the nitro group (H-2) is expected to be the most deshielded, followed by the proton para to the nitro group (H-6).

Predictive ¹³C NMR Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

A. The Oxirane Ring Carbons: The two carbons of the epoxide ring are expected to resonate in the range of 40-60 ppm.

B. The Benzyloxy Group Carbons: The methylene carbon (CH₂) of the benzyloxy group will likely appear around 70 ppm. The carbons of the attached phenyl ring will show signals in the aromatic region (127-137 ppm).

C. The Substituted Aromatic Ring Carbons: The carbons of the 4-(benzyloxy)-3-nitrophenyl ring will have distinct chemical shifts determined by the substituents. The carbon bearing the nitro group (C-3) will be significantly deshielded, as will the carbon attached to the oxygen of the benzyloxy group (C-4).

Comparative Data from Structurally Related Compounds

To substantiate our predictive analysis, we can draw comparisons with the known NMR data of similar molecules. For instance, the ¹H NMR spectrum of nitrobenzene shows signals for the ortho, meta, and para protons at approximately 8.25, 7.56, and 7.71 ppm, respectively. This supports the prediction of downfield shifts for the aromatic protons in our target molecule. Similarly, the protons of unsubstituted oxirane appear at around 2.54 and 2.75 ppm, providing a baseline for our predictions for the substituted oxirane ring.

Data Summary Table

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxirane CH3.8 - 4.2 (dd)50 - 55
Oxirane CH₂2.8 - 3.2 (m)45 - 50
Ar-H (position 2)7.8 - 8.0 (d)120 - 125
Ar-H (position 5)7.2 - 7.4 (d)115 - 120
Ar-H (position 6)7.5 - 7.7 (dd)128 - 132
Benzyloxy CH₂5.1 - 5.3 (s)70 - 75
Benzyloxy Ph-H7.3 - 7.5 (m)127 - 137
Ar-C (position 1)-130 - 135
Ar-C (position 3)-145 - 150
Ar-C (position 4)-155 - 160

Experimental Protocol for NMR Analysis

To obtain definitive structural confirmation, the following experimental workflow is recommended.

Synthesis of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane

A plausible synthetic route involves the epoxidation of 4-(benzyloxy)-3-nitrostyrene. This precursor can be synthesized from 4-hydroxy-3-nitrobenzaldehyde via a Wittig reaction to introduce the vinyl group, followed by benzylation of the hydroxyl group. The final epoxidation step can be achieved using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA).

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence should be used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine

A Comparative Guide to the Efficacy of Epoxidation Agents for Nitrostyrenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the epoxidation of nitrostyrenes stands as a critical transformation, yielding highly valuable nitro-substituted epoxides. These products are versatile chiral building blocks, pivotal in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The electron-withdrawing nature of the nitro group deactivates the double bond towards traditional electrophilic epoxidation, necessitating a nuanced approach to the selection of appropriate reagents and catalytic systems. This guide provides an in-depth, objective comparison of the leading epoxidation agents for nitrostyrenes, supported by experimental insights and data to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Importance of Nitrostyrene Epoxidation

Nitrostyrenes are readily accessible precursors, and their conversion to epoxides opens a gateway to a diverse range of functionalities. The resulting nitroepoxides can undergo stereospecific ring-opening reactions with various nucleophiles, leading to the formation of β-nitro alcohols, α-amino acids, and other key synthetic intermediates.[1] The choice of epoxidation agent not only dictates the efficiency of this transformation but also governs the stereochemical outcome, a critical consideration in the synthesis of enantiopure molecules.

A Comparative Analysis of Epoxidation Strategies

The epoxidation of nitrostyrenes can be broadly categorized into nucleophilic and electrophilic methods, with biocatalytic approaches offering a green alternative. Due to the electron-deficient nature of the alkene, nucleophilic epoxidation methods are generally more effective.[2]

Nucleophilic Epoxidation: The Juliá-Colonna Reaction

The Juliá-Colonna epoxidation is a cornerstone for the asymmetric epoxidation of electron-deficient olefins, including nitrostyrenes.[3] This method typically employs a poly-α-amino acid, most commonly poly-L-leucine (PLL), as a chiral catalyst in a multiphasic system.[3] The oxidant is usually a hydroperoxide, such as hydrogen peroxide or its solid adducts like urea-hydrogen peroxide (UHP), under basic conditions.[3][4]

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the hydroperoxide anion on the β-carbon of the nitrostyrene. The poly-L-leucine catalyst is believed to form a helical structure that creates a chiral microenvironment, directing the hydroperoxide attack to one face of the alkene and thereby inducing enantioselectivity.[4] The reaction is often carried out in a triphasic system (organic solvent/water/insoluble polymer catalyst) or a biphasic system with a phase-transfer catalyst.[3]

Performance Insights: The Juliá-Colonna epoxidation is renowned for providing high enantioselectivities (often >90% ee) for a range of electron-poor alkenes.[2][5] The use of phase-transfer catalysts can significantly enhance the reaction rate.[6]

Experimental Protocol: Asymmetric Juliá-Colonna Epoxidation of Chalcone (A Model for Nitrostyrenes)

This protocol is adapted from scaled-up procedures for the Juliá-Colonna epoxidation and serves as a representative workflow.[2]

Materials:

  • Chalcone (or substituted β-nitrostyrene)

  • Poly-L-leucine (PLL)

  • Toluene

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (5 M aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the chalcone and toluene.

  • In a separate vessel, prepare the aqueous phase by combining the 30% hydrogen peroxide solution and the 5 M sodium hydroxide solution.

  • Add the poly-L-leucine catalyst and the phase-transfer catalyst (TBAB) to the reaction flask containing the chalcone solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add the pre-cooled aqueous basic hydrogen peroxide solution to the reaction mixture with vigorous stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude epoxide.

  • Purify the crude product by column chromatography on silica gel.

Electrophilic Epoxidation: Challenges and Solutions

Traditional electrophilic epoxidation agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are generally less effective for electron-deficient alkenes like nitrostyrenes. The rate of reaction is often slow due to the reduced nucleophilicity of the double bond.[7]

Mechanism of Action (m-CPBA): The reaction proceeds through a concerted mechanism where the peroxyacid delivers an oxygen atom to the alkene in a single step, often referred to as the "butterfly" transition state.[8]

Performance Insights: While m-CPBA can be used for the epoxidation of some activated styrenes, its application to nitrostyrenes often results in lower yields and may require harsh reaction conditions.[9] Side reactions, such as the Baeyer-Villiger oxidation of any carbonyl functionalities, can also be a concern.[10]

To overcome the limitations of traditional peroxyacids, metal-based catalytic systems for electrophilic epoxidation have been developed.

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as a catalyst to achieve asymmetric epoxidation.[11] While highly effective for unfunctionalized and electron-rich alkenes, its efficacy for electron-deficient substrates like nitrostyrenes is less pronounced. The electrophilic nature of the active manganese-oxo species is less reactive towards the electron-poor double bond of nitrostyrenes.

Biocatalytic Approaches: A Green Frontier

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral nitroepoxides. Epoxide hydrolases (EHs) are particularly noteworthy for their ability to perform kinetic resolution of racemic nitrostyrene oxides, providing access to enantiopure epoxides and diols.[1]

Mechanism of Action (Epoxide Hydrolase): These enzymes catalyze the hydrolysis of one enantiomer of a racemic epoxide at a much faster rate than the other, leaving the unreacted epoxide in high enantiomeric excess.[1]

Performance Insights: Studies have shown that epoxide hydrolases from various sources, such as Aspergillus niger, can hydrolyze para-nitrostyrene oxide with very high enantioselectivity, yielding the (S)-epoxide with an enantiomeric excess greater than 99%.[1][12] Chemoenzymatic strategies, combining a chemical epoxidation step with an enzymatic resolution, have also been successfully employed.[13][14]

Comparative Data Summary

The following table summarizes the typical performance of different epoxidation strategies for nitrostyrenes and related electron-deficient alkenes. It is important to note that direct comparison is challenging as reaction conditions and substrates vary across different studies.

Epoxidation Agent/MethodTypical SubstrateOxidantCatalystTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Limitations
Juliá-Colonna Electron-deficient alkenes (e.g., chalcones, nitrostyrenes)H₂O₂ or UHPPoly-L-leucineGood to Excellent (75-95%)[2]High to Excellent (>90%)[2]High enantioselectivity for electron-poor alkenes.Requires multiphasic system; catalyst can be expensive.
m-CPBA General Alkenes-NoneModerate to Good (can be low for nitrostyrenes)[7]N/A (racemic)Readily available and easy to use.Less effective for electron-deficient alkenes; potential for side reactions.[7]
Jacobsen-Katsuki Unfunctionalized/ electron-rich alkenesNaOCl, m-CPBAMn-salen complexVariable (often lower for nitrostyrenes)High for suitable substratesHigh enantioselectivity for a broad range of alkenes.Less effective for electron-deficient substrates.
Biocatalytic (Epoxide Hydrolase) Racemic nitrostyrene oxidesWater (hydrolysis)Epoxide Hydrolase~50% (for kinetic resolution)[1]Excellent (>99%)[1]High enantioselectivity; environmentally friendly.Limited to kinetic resolution (max 50% yield of one enantiomer).

Visualizing the Reaction Pathways

Nucleophilic Epoxidation (Juliá-Colonna) Workflow

juliacolonna_workflow cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Workup & Purification Nitrostyrene Nitrostyrene in Organic Solvent Reaction Vigorous Stirring (Biphasic/Triphasic) Nitrostyrene->Reaction PLL_PTC Poly-L-leucine (PLL) & Phase-Transfer Catalyst (PTC) PLL_PTC->Reaction Oxidant Aqueous Basic H₂O₂ Oxidant->Reaction Quench Quench (e.g., Na₂SO₃) Reaction->Quench Extraction Extraction & Drying Quench->Extraction Purification Column Chromatography Extraction->Purification Product Enantioenriched Nitroepoxide Purification->Product

Caption: Workflow for Juliá-Colonna epoxidation.

Mechanistic Comparison: Nucleophilic vs. Electrophilic Epoxidation

Caption: Nucleophilic vs. Electrophilic mechanisms.

Conclusion and Future Outlook

For the epoxidation of nitrostyrenes, nucleophilic methods, particularly the Juliá-Colonna reaction, stand out for their high efficiency and excellent enantioselectivity. While electrophilic agents like m-CPBA are simpler to use, their efficacy is limited for these electron-deficient substrates. Biocatalytic methods, especially those employing epoxide hydrolases, present a powerful strategy for obtaining enantiopure nitroepoxides through kinetic resolution, aligning with the principles of green chemistry.

The choice of the optimal epoxidation agent will ultimately depend on the specific synthetic goals, including the desired stereochemistry, scale of the reaction, and economic considerations. Future research will likely focus on the development of more active and recyclable catalysts for nucleophilic epoxidation and the discovery of novel enzymes with enhanced substrate scope and enantioconvergent capabilities.

References

  • Adger, B. M., et al. (1997). Improved procedure for Juliá–Colonna asymmetric epoxidation of α,β-unsaturated ketones: Total synthesis of diltiazem and Taxol™ side-chain. Journal of the Chemical Society, Perkin Transactions 1, (23), 3455-3461.
  • Juliá, S., et al. (1980). A new and efficient method for the asymmetric epoxidation of α,β-unsaturated ketones. Angewandte Chemie International Edition in English, 19(11), 929-930.
  • Chen, Y., et al. (2013). Chemoenzymatic enantioconvergent hydrolysis of p-nitrostyrene oxide into (R)-p-nitrophenyl glycol by a newly cloned epoxide hydrolase VrEH2 from Vigna radiata.
  • Juliá–Colonna epoxidation. (2023, November 28). In Wikipedia. [Link]

  • Frings, M., et al. (2016). Scale-Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. Organic Process Research & Development, 20(11), 1937-1945.
  • Archelas, A., & Furstoss, R. (2001). Deracemization of p-nitrostyrene oxide by a chemoenzymatic process. Application to the synthesis of (R)-Nifenalol. Tetrahedron: Asymmetry, 12(11), 1645-1650.
  • Pedragosa-Moreau, S., et al. (1997). Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger. Tetrahedron: Asymmetry, 8(12), 2007-2016.
  • Zhu, Y., et al. (2018). Regioselectivity Engineering of Epoxide Hydrolase: Near-Perfect Enantioconvergence through a Single Site Mutation.
  • Arai, S., et al. (1998). Catalytic Asymmetric Epoxidation of Enones under Phase Transfer Catalyzed Conditions. Synlett, 1998(11), 1201-1203.
  • Epoxidation of Alkenes using mCPBA: Mechanism and Properties! (2015, November 7). [Video]. YouTube. [Link]

  • The Julia-Colonna Type Asymmetric Epoxidation Reaction Catalyzed by Soluble Oligo-L-leucines Containing an .ALPHA.-Aminoisobutyric Acid Residue. (2000). ResearchGate. [Link]

  • Wang, Y., et al. (2014). Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. Proceedings of the National Academy of Sciences, 101(16), 5794-5798.
  • Nucleophilic Epoxidation with Peroxides. (2014, October 20). Chem-Station. [Link]

  • Pedragosa-Moreau, S., et al. (1997). Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger. PubMed. [Link]

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. (2024, May 8). Chemistry LibreTexts. [Link]

  • Goudedranche, S., et al. (2017). Revisiting the Juliá–Colonna enantioselective epoxidation: supramolecular catalysis in water.
  • Yuan, J., et al. (2016). Kinetic Studies and Reaction Network in the Epoxidation of Styrene Catalyzed by the Temperature-Controlled Phase-Transfer Catalyst [(C18H37)2(CH3)2N]7[PW11O39]. Industrial & Engineering Chemistry Research, 55(30), 8335-8343.
  • Alcalde, M., et al. (2004). Colorimetric high-throughput assay for alkene epoxidation catalyzed by cytochrome P450 BM-3 variant 139-3. Journal of Biomolecular Screening, 9(2), 141-146.
  • Goudedranche, S., et al. (2017). Revisiting the Juliá–Colonna enantioselective epoxidation: supramolecular catalysis in water. RSC Publishing. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]

  • Zhu, Y., et al. (2018). Regioselectivity Engineering of Epoxide Hydrolase: Near-Perfect Enantioconvergence through a Single Site Mutation. ACS Publications. [Link]

  • Jacobsen epoxidation. (2023, December 14). In Wikipedia. [Link]

  • The Juliá-Colonna epoxidation: Access to chiral, non-racemic epoxides. (2006). ResearchGate. [Link]

  • Arumugam, M. (2013). Chemo-enzymatic epoxidation of 1-nonene, 1-heptene and styrene. [Master's thesis, Universiti Putra Malaysia]. UPM Institutional Repository. [Link]

  • Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(ii)dibenzotetramethyltetraaza[12]annulene complex immobilized on amino-functionalized SBA-15. (2020). RSC Publishing. [Link]

  • Arai, S., et al. (1998). Catalytic Asymmetric Epoxidation of Enones under Phase Transfer Catalyzed Conditions. ResearchGate. [Link]

  • ROOM TEMPERATURE EPOXIDATION OF ALKENES WITH HYDROGEN PEROXIDE CATALYZED BY HETEROPOLYOXOMETALATE. (2010). Rasayan Journal of Chemistry, 3(4), 654-659.
  • About: Juliá–Colonna epoxidation. DBpedia. [Link]

  • Photoenzymatic epoxidation of styrenes. (2021). ResearchGate. [Link]

  • Epoxidation of Alkenes using mCPBA: Mechanism and Properties! (2015, November 7). [Video]. YouTube. [Link]

  • Epoxidation of Some Olefins with Hydrogen Peroxide Catalyzed by Heteropolyoxometalates. (2002). E-Journal of Chemistry, 1(1), 1-5.
  • Hashimoto, T., & Maruoka, K. (2017). Recent advances in asymmetric phase-transfer catalysis. Chemical reviews, 107(12), 5656-5682.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Benzyloxy)-3-nitrophenyl)oxirane
Reactant of Route 2
Reactant of Route 2
2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.